Product packaging for Alpinoid D(Cat. No.:)

Alpinoid D

Cat. No.: B3026655
M. Wt: 308.4 g/mol
InChI Key: FQYPVFASDPWNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpinoid D is a naturally occurring compound with the molecular formula C20H20O3 and is categorized as a flavonoid, a large class of plant secondary metabolites known for their diverse biological activities . As a flavonoid, this compound is part of a group of compounds widely studied for potential antioxidant, anti-inflammatory, and cell-protective properties . Other flavonoids have been demonstrated to provide protection against UV radiation and oxidative stress in alpine plant species, suggesting a potential area of investigation for this compound . Furthermore, specific flavonoids, such as alpinetin, have shown research value in models of myocardial cell apoptosis, indicating the broader pharmacological interest in this chemical family . The current research on this compound itself is limited, making it a compound of interest for natural product chemistry, phytochemical profiling, and exploratory biological screening. Researchers can use this compound as a standard or as a starting point for investigating the structure-activity relationships of specialized plant metabolites. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O3 B3026655 Alpinoid D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[[5-(2-phenylethyl)furan-2-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-22-20-14-16(8-12-19(20)21)13-18-11-10-17(23-18)9-7-15-5-3-2-4-6-15/h2-6,8,10-12,14,21H,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYPVFASDPWNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC=C(O2)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alpinoid D: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinoid D, a diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its primary natural source and the methodologies employed for its extraction, isolation, and purification. The information presented herein is a synthesis of established protocols and quantitative data from scientific literature, intended to serve as a comprehensive resource for researchers engaged in natural product chemistry and drug discovery.

Natural Source

The principal natural source of this compound is the rhizome of Alpinia officinarum Hance, a perennial herb belonging to the Zingiberaceae family, commonly known as lesser galangal.[1][2][3] This plant is native to China and has a long history of use in traditional medicine.[3] The diarylheptanoids, including this compound, are considered to be among the most significant bioactive constituents of the rhizomes.[3]

Isolation and Purification Methodology

The isolation of this compound from Alpinia officinarum rhizomes is a multi-step process involving initial extraction, solvent partitioning to create fractions of varying polarity, and subsequent chromatographic purification.

Experimental Protocol: General Workflow

1. Preparation of Plant Material:

  • Dried rhizomes of Alpinia officinarum are powdered to increase the surface area for efficient solvent extraction.

2. Initial Extraction:

  • The powdered rhizomes (e.g., 16 kg) are extracted with 85% ethanol.[4] This is typically performed three times, with each extraction lasting for approximately 2 hours.[4]

  • The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude brown residue.[4]

3. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • A typical partitioning scheme involves:

    • Petroleum Ether: To remove non-polar constituents.

    • Ethyl Acetate (EtOAc): This fraction is often enriched with diarylheptanoids, including this compound.[4]

    • n-Butanol (n-BuOH): To isolate more polar compounds.

4. Chromatographic Purification:

  • The ethyl acetate fraction, being rich in diarylheptanoids, is subjected to one or more chromatographic techniques for the isolation of pure this compound.

    • Silica Gel Column Chromatography: The EtOAc extract is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography containing this compound are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., acetic acid) to improve peak shape.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully employed for the separation of diarylheptanoids from Alpinia officinarum. A two-phase solvent system is utilized. For instance, a system composed of hexane-ethyl acetate-methanol-water can be effective.[1]

Experimental Workflow Diagram

experimental_workflow start Powdered Rhizomes of Alpinia officinarum extraction Extraction (85% Ethanol) start->extraction concentrate Concentration (Reduced Pressure) extraction->concentrate crude_extract Crude Ethanolic Extract concentrate->crude_extract partitioning Solvent Partitioning (Water Suspension) crude_extract->partitioning pet_ether Petroleum Ether Fraction (Discarded) partitioning->pet_ether Non-polar et_oac Ethyl Acetate Fraction partitioning->et_oac Medium-polar n_buoh n-Butanol Fraction partitioning->n_buoh Polar silica_gel Silica Gel Column Chromatography et_oac->silica_gel prep_hplc Preparative HPLC or HSCCC silica_gel->prep_hplc alpinoid_d Pure this compound prep_hplc->alpinoid_d

Caption: General workflow for the isolation of this compound.

Quantitative Data

The following table summarizes quantitative data from the isolation of other diarylheptanoids from Alpinia officinarum using High-Speed Counter-Current Chromatography (HSCCC), which provides a reference for expected yields and purity in a preparative separation.

ParameterValueReference
Starting Material 122.20 mg of petroleum ether extract[1]
Instrumentation High-Speed Counter-Current Chromatography[1]
Solvent System Hexane-Ethyl Acetate-Methanol-Water (2:3:1.75:1, v/v/v/v)[1]
Stationary Phase Lower phase of the solvent system[1]
Flow Rate 1.5 mL/min[1]
Rotational Speed 858 r/min[1]
Separation Time 140 min[1]
Yield of 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone 7.37 mg[1]
Purity of 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone >93%[1]
Yield of 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone 9.11 mg[1]
Purity of 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone >93%[1]
Yield of 1,7-diphenyl-4E-en-3-heptanone 15.44 mg[1]
Purity of 1,7-diphenyl-4E-en-3-heptanone >93%[1]

Conclusion

This technical guide outlines the established natural source of this compound and provides a detailed, synthesized protocol for its isolation and purification from the rhizomes of Alpinia officinarum. The presented workflow, combining solvent extraction, partitioning, and chromatographic techniques, serves as a foundational methodology for obtaining this diarylheptanoid for further research and development. The included quantitative data for related compounds offers valuable benchmarks for yield and purity expectations.

References

Bioactivity Screening of Diarylheptanoids from Alpinia officinarum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactivity screening of diarylheptanoids isolated from Alpinia officinarum (lesser galangal). Diarylheptanoids, a major class of bioactive constituents in this plant, have demonstrated significant potential in various therapeutic areas, including neuroprotection, oncology, and anti-inflammatory applications.[1][2] This document outlines the key bioactive properties, experimental methodologies for their evaluation, and the underlying molecular mechanisms of action.

Overview of Bioactivities

Diarylheptanoids from Alpinia officinarum exhibit a broad spectrum of pharmacological activities. The primary areas of interest for drug discovery and development include their neuroprotective, anti-cancer, and anti-inflammatory effects.

  • Neuroprotection: Several diarylheptanoids have shown promising neuroprotective effects in various in vitro models of neuronal damage. These compounds have been demonstrated to protect neurons from oxidative stress and apoptosis.[3]

  • Anti-Cancer Activity: A number of diarylheptanoids have exhibited cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Effects: Diarylheptanoids have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of selected diarylheptanoids from Alpinia officinarum.

Table 1: Anti-Cancer Activity of Diarylheptanoids

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 1 (Alpinin C)MCF-7 (Breast)MTTSelective Cytotoxicity[4]
T98G (Glioblastoma)MTTSelective Cytotoxicity[4]
Compound 6HepG2 (Liver)MTT8.46 - 22.68[4]
MCF-7 (Breast)MTT8.46 - 22.68[4]
T98G (Glioblastoma)MTT8.46 - 22.68[4]
B16-F10 (Melanoma)MTT8.46 - 22.68[4]
Compound 4HepG2 (Liver)Not SpecifiedModerate Cytotoxicity[5]
MCF-7 (Breast)Not SpecifiedModerate Cytotoxicity[5]
SF-268 (Glioblastoma)Not SpecifiedModerate Cytotoxicity[5]
Compound 5SH-SY5Y (Neuroblastoma)MTSDose-dependent inhibition[1]
HepG2 (Liver)MTS6-10 µg/mL[1]
MCF-7 (Breast)MTS6-10 µg/mL[1]
SF-268 (Glioblastoma)MTS6-10 µg/mL[1]

Table 2: Anti-inflammatory Activity of Diarylheptanoids

CompoundCell LineTargetIC50 (µM)Reference
Compound 1RAW 264.7NO Production14.7[6]
Compound 7RAW 264.7NO Production6.6[6]
Compound 9RAW 264.7NO Production5.0[6]
Compound 6RAW 264.7NO Production0.6[1]
Compound 2RAW 264.7NO Production6.8[1]
HMPRAW 264.7NO Production6.25-25 (Significant Inhibition)[7]

Table 3: Neuroprotective Activity of Diarylheptanoids

CompoundCell ModelInsultEffective ConcentrationEffectReference
(+)-1 (dextrorotatory enantiomer of alpinidinoid A)Primary cortical neuronsOGD/RNot specifiedSignificantly reversed decreased cell viability[2]
Compound 2SH-SY5Y cellsOGD/RNot specifiedSignificant neuroprotective effects[8]
Compounds 7, 10, 12, 20, 22, 25, 28, 33, 35, 37, and 42H2O2-damaged SH-SY5Y cellsH2O25, 10, or 20 µMSignificant neuroprotective effects[3]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and bioactivity screening of diarylheptanoids from Alpinia officinarum.

Extraction and Isolation of Diarylheptanoids

A general workflow for the extraction and isolation of diarylheptanoids is presented below.

G cluster_extraction Extraction cluster_partition Partitioning cluster_isolation Isolation & Purification cluster_identification Structural Elucidation A Dried Rhizomes of Alpinia officinarum B Extraction with Methanol A->B C Crude Methanol Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Bioactive Fractions D->E F Chromatographic Techniques (e.g., HSCCC, HPLC) E->F G Isolated Diarylheptanoids F->G H Spectroscopic Analysis (NMR, MS, IR, UV) G->H

Caption: General workflow for extraction and isolation of diarylheptanoids.

Protocol:

  • Extraction: The dried and powdered rhizomes of Alpinia officinarum are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude methanol extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

  • Isolation: The bioactive fractions are subjected to various chromatographic techniques for the isolation of individual diarylheptanoids. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.[1][9]

  • Structural Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Anti-Cancer Activity Assays

The cytotoxic effects of diarylheptanoids on cancer cells are typically evaluated using cell viability assays.

G A Cancer Cell Culture B Treatment with Diarylheptanoids (various concentrations) A->B C Incubation B->C D Cell Viability Assay (e.g., MTT, MTS) C->D E Measurement of Absorbance D->E F Calculation of IC50 Values E->F

Caption: Workflow for assessing anti-cancer activity.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the isolated diarylheptanoids and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of diarylheptanoids is often assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Nitric Oxide (NO) Inhibition Assay Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated.

  • Treatment and Stimulation: The cells are pre-treated with different concentrations of diarylheptanoids for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Neuroprotective Activity Assays

The neuroprotective effects of diarylheptanoids are frequently evaluated using in vitro models of neuronal injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R).

OGD/R Assay Protocol:

  • Cell Culture: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) are cultured.

  • Pre-treatment: Cells are pre-treated with the test compounds for a few hours.

  • OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (low oxygen) for a specific duration to induce injury.

  • Reoxygenation: The cells are returned to a normal glucose-containing medium and incubated under normoxic conditions for a period of recovery.

  • Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay. An increase in cell viability in the presence of the diarylheptanoid indicates a neuroprotective effect.[2]

Signaling Pathways

The bioactivities of diarylheptanoids from Alpinia officinarum are mediated through the modulation of various intracellular signaling pathways.

Neuroprotection: AKT/mTOR Signaling Pathway

The neuroprotective effects of some diarylheptanoids, such as the dextrorotatory enantiomer of alpinidinoid A, are dependent on the activation of the AKT/mTOR signaling pathway.[2][10] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.

G A Diarylheptanoid ((+)-1) B AKT Activation (Phosphorylation) A->B C mTOR Activation (Phosphorylation) B->C D Inhibition of Apoptosis C->D E Neuronal Survival D->E

Caption: Activation of the AKT/mTOR pathway by a neuroprotective diarylheptanoid.

Anti-inflammatory Action: NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of certain diarylheptanoids are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][7] These pathways are central to the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response A LPS B MAPK Activation A->B C NF-κB Activation A->C D Production of Pro-inflammatory Mediators (NO, TNF-α, IL-1β) B->D C->D E Diarylheptanoid E->B E->C

Caption: Inhibition of NF-κB and MAPK pathways by anti-inflammatory diarylheptanoids.

Conclusion

Diarylheptanoids from Alpinia officinarum represent a promising class of natural products with significant therapeutic potential. Their diverse bioactivities, including neuroprotective, anti-cancer, and anti-inflammatory effects, make them attractive candidates for further drug development. This guide provides a foundational framework for researchers and scientists to design and conduct comprehensive bioactivity screening of these valuable compounds. Further investigations into their structure-activity relationships, in vivo efficacy, and safety profiles are warranted to translate these preclinical findings into clinical applications.

References

Preliminary Investigation of Alpinoid D: A Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpinoid D is a diarylheptanoid compound isolated from the rhizomes of Alpinia officinarum Hance, a plant with a long history of use in traditional medicine.[1][2] Diarylheptanoids as a class have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties.[1][3] This document provides a preliminary investigation into the mechanism of action of this compound, based on available data and the activities of structurally related compounds. Due to the limited number of studies focusing specifically on this compound, this guide also draws upon the broader understanding of diarylheptanoids from Alpinia officinarum to hypothesize potential mechanisms and guide future research.

Cytotoxic Activity of this compound and Related Diarylheptanoids

Bioassay-guided fractionation of methanol extracts from the rhizomes of Alpinia officinarum led to the isolation of this compound and other diarylheptanoids.[2] The cytotoxic activities of these compounds were evaluated against the IMR-32 human neuroblastoma cell line.[2] While all isolated compounds showed some level of cytotoxicity, certain structural features appeared to enhance this activity.[1]

Table 1: Cytotoxicity of Diarylheptanoids from Alpinia officinarum against IMR-32 Human Neuroblastoma Cells

CompoundIC50 (µM)
This compoundNot explicitly reported, but within the range of 0.11 - 65.5 µM
Compound 110.83
Compound 120.23
Compound 140.11

Data sourced from Sun et al., 2008.[2] The IC50 value for this compound was not individually specified in the publication, but it was noted that all 17 isolated diarylheptanoids, including this compound, exhibited IC50 values in the range of 0.11 to 65.5 μM.[2]

Hypothesized Mechanism of Action

Direct studies on the detailed molecular mechanism of this compound are currently limited. However, based on the known activities of other diarylheptanoids isolated from Alpinia officinarum, a multi-faceted mechanism of action can be proposed, primarily revolving around the induction of apoptosis and cell cycle arrest, potentially mediated by key signaling pathways.

Induction of Apoptosis

Several diarylheptanoids from Alpinia officinarum have been shown to induce apoptosis in cancer cells.[3][4] This process is often characterized by nuclear shrinkage and fragmentation, and the activation of caspases, which are key executioners of apoptotic cell death.[4] Specifically, the activation of caspase-3 and caspase-9 has been observed, suggesting the involvement of the intrinsic (mitochondrial) apoptosis pathway.[4]

Cell Cycle Arrest

In addition to apoptosis, diarylheptanoids from this plant source have been found to induce cell cycle arrest, particularly at the S-phase.[4] This prevents cancer cells from replicating their DNA, thereby halting proliferation. The induction of S-phase arrest is often observed concurrently with an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[4]

Modulation of Signaling Pathways

The cytotoxic effects of diarylheptanoids are likely mediated by their influence on critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Some dimeric diarylheptanoids from Alpinia officinarum have demonstrated neuroprotective effects through the activation of the AKT/mTOR signaling pathway.[5] Conversely, in a cancer context, inhibition of this pathway is a common mechanism for anti-cancer agents. Extracts of Alpinia officinarum containing diarylheptanoids have been shown to modulate the PI3K/AKT pathway.[6][7] It is plausible that this compound could exert its cytotoxic effects by inhibiting this pro-survival pathway in cancer cells.

PI3K_AKT_Pathway Alpinoid_D This compound PI3K PI3K Alpinoid_D->PI3K Inhibition (Hypothesized) AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Figure 1: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

The NF-κB signaling pathway is another critical pathway involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Certain diarylheptanoids from Alpinia officinarum have been shown to inhibit the NF-κB pathway, leading to a reduction in pro-inflammatory mediators.[1][8] By inhibiting NF-κB, this compound could potentially suppress the expression of anti-apoptotic genes and promote cancer cell death.

NFkB_Pathway cluster_0 Cytoplasm Alpinoid_D This compound IKK IKK Alpinoid_D->IKK Inhibition (Hypothesized) IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Anti-apoptotic & Pro-proliferative Gene Expression Nucleus->Gene_Expression Promotes

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow Cell_Seeding Seed cancer cells in 96-well plate Treatment Treat with varying concentrations of This compound Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., IMR-32) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique determines the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-IκBα, IκBα, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary investigation of this compound, a diarylheptanoid from Alpinia officinarum, suggests its potential as a cytotoxic agent against cancer cells. While direct evidence for its mechanism of action is still emerging, the activities of structurally related compounds strongly suggest that this compound may induce apoptosis and cell cycle arrest, possibly through the modulation of key signaling pathways such as PI3K/AKT and NF-κB.

Future research should focus on:

  • Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

  • Conducting detailed mechanistic studies to confirm the induction of apoptosis and cell cycle arrest.

  • Elucidating the specific molecular targets of this compound within the PI3K/AKT and NF-κB signaling pathways.

  • Evaluating the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer.

A thorough investigation of these areas will provide a more complete understanding of this compound's therapeutic potential and its development as a novel anti-cancer drug.

References

Technical Guide: Cytotoxicity of Diarylheptanoids in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the cytotoxicity of diarylheptanoids, a class of natural products that includes Alpinoids. Specific research data on "Alpinoid D" is not prevalent in the reviewed scientific literature. Therefore, this document focuses on closely related and well-studied diarylheptanoids, particularly those isolated from the genus Alpinia, to provide a comprehensive overview of their anticancer properties.

Introduction: Diarylheptanoids as Anticancer Agents

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. They are widely distributed in nature, notably in plants from the Ginger (Zingiberaceae) and Birch (Betulaceae) families.[1] These compounds have garnered significant attention in oncology research for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer activities.[1][2] Pharmacological studies have demonstrated that various diarylheptanoids can inhibit the proliferation of multiple human cancer cell lines, making them promising candidates for the development of novel chemotherapeutic agents.[3] Their mechanism of action often involves the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key cellular signaling pathways.[4][5]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The IC50 values for several diarylheptanoids have been determined across a range of human cancer cell lines.

Compound/ExtractCancer Cell LineCell TypeIC50 ValueReference
Diarylheptanoid (Cpd 6)IMR-32Neuroblastoma0.11 µM[3]
Diarylheptanoid (Cpd 24)IMR-32Neuroblastoma0.83 µM[3]
Diarylheptanoid (Cpd 30)IMR-32Neuroblastoma0.23 µM[3]
Diarylheptanoid (Cpd 5)HepG2Liver Carcinoma6-10 µg/mL[3]
Diarylheptanoid (Cpd 5)MCF-7Breast Carcinoma6-10 µg/mL[3]
Diarylheptanoid (Cpd 5)SF-268Glioblastoma6-10 µg/mL[3]
Alpinia officinarum (Hydroalcoholic Extract)MCF-7Breast Carcinoma43.45 µg/mL (48h)[6]
Alpinia officinarum (Hydroalcoholic Extract)LNCaPProstate Carcinoma168 µg/mL (48h)[6]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which diarylheptanoids exert their cytotoxic effects is through the induction of apoptosis.[4][5][6] Studies on diarylheptanoids isolated from Alpinia officinarum show that they trigger the intrinsic, or mitochondrial, pathway of apoptosis in cancer cells.[4][5]

Key events observed in diarylheptanoid-treated cancer cells include:

  • Morphological Changes: Treated cells exhibit characteristic apoptotic features such as nuclear shrinkage and fragmentation.[4]

  • Caspase Activation: These compounds lead to the activation of initiator caspase-9 and executioner caspase-3, which are central proteases in the apoptotic cascade.[4] The activation of these caspases ultimately leads to the cleavage of cellular substrates and organized cell death.[7]

  • Mitochondrial Involvement: The activation of caspase-9 is a hallmark of the mitochondrial pathway, indicating that diarylheptanoids disrupt mitochondrial integrity to initiate apoptosis.[4]

The intrinsic apoptotic pathway initiated by diarylheptanoids involves a cascade of molecular events centered on the mitochondria. The compound perturbs the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This allows the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and subsequently caspase-3, culminating in cell death.

G cluster_0 cluster_1 cluster_2 A Diarylheptanoid B Modulation of Bcl-2 Family Proteins (↑ Bax / ↓ Bcl-2) A->B C Mitochondrial Disruption (Loss of Membrane Potential) B->C D Cytochrome c Release C->D E Apoptosome Formation (Cytochrome c + Apaf-1) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Cleavage of Cellular Substrates G->H I Apoptosis H->I

Figure 1. Intrinsic apoptosis pathway induced by diarylheptanoids.

Experimental Protocols

Standardized protocols are crucial for assessing the cytotoxicity and mechanism of action of novel compounds. Below are methodologies commonly employed in the study of diarylheptanoids.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: A stock solution of the diarylheptanoid is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept non-toxic (typically ≤0.5%).

  • Cell Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone (blank control).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is a standard method to quantify apoptosis.[5]

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the diarylheptanoid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed promptly using a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

The overall workflow for evaluating the cytotoxic properties of a compound like a diarylheptanoid follows a logical progression from initial screening to mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Validation A 1. Cell Line Selection & Culture B 2. Compound Treatment (Dose-Response) A->B C 3. Cytotoxicity Assay (e.g., MTT) B->C D 4. Data Analysis (IC50 Calculation) C->D E 5. Apoptosis Assay (Flow Cytometry) D->E F 6. Cell Cycle Analysis D->F G 7. Western Blotting (Caspase, Bcl-2 family) D->G H 8. Further Mechanistic Studies E->H F->H G->H I 9. In Vivo Model Testing H->I

Figure 2. General workflow for cytotoxic evaluation of novel compounds.

Conclusion

Diarylheptanoids represent a valuable class of natural products with demonstrated cytotoxic activity against a variety of human cancer cell lines. The available data strongly suggest that their primary mechanism of action is the induction of apoptosis via the intrinsic mitochondrial pathway. While specific data on "this compound" remains elusive, the consistent findings for other diarylheptanoids from the Alpinia genus provide a solid foundation for future research. Further investigation into specific molecular targets and in vivo efficacy is warranted to fully explore the therapeutic potential of these compounds in cancer treatment.

References

Initial In Vitro Evaluation of Alpinoid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the initial in vitro evaluation of Alpinoid C and its analogs, closely related diarylheptanoids isolated from Alpinia officinarum. Due to a lack of available scientific literature on Alpinoid D, this document serves as a reference for the bioactivity of structurally similar compounds from the same chemical class and plant origin.

Introduction

Diarylheptanoids, a class of secondary metabolites predominantly found in the rhizomes of Alpinia officinarum, have garnered significant interest for their potential pharmacological activities. Among these, Alpinoid C and its synthetic analogs have been investigated for their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the available in vitro data, detailed experimental protocols, and insights into the potential mechanisms of action.

Data Presentation

The cytotoxic activities of Alpinoid C and its analog, (S, E)-1-(3, 4-dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP), have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxic Activity of Alpinoid C Analogues

CompoundCell LineCell TypeIC50 (μM)
Compound 3 (Alpinoid C analog) THP-1Human monocytic leukemia7.53
COLO-205Human colon adenocarcinoma11.12
Compound 4 (Alpinoid C analog) THP-1Human monocytic leukemia32.26
COLO-205Human colon adenocarcinoma7.21

Data sourced from a study on the stereoselective synthesis and cytotoxic activity of Alpinoid C and its analogues.[1][2][3][4][5]

Table 2: Cytotoxic Activity of DPHP (Alpinoid C Analog)

CompoundCell LineCell TypeIC50 (μM)
DPHP COLO205Human colon adenocarcinoma7.01 ± 0.62
A549Human lung carcinoma20.03 ± 3.11
NCM460Normal human colon epithelial55.6 ± 4.02

Data sourced from a study on the apoptotic and anti-angiogenic effects of an Alpinoid C analog.[6]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of Alpinoid C analogs.

Cell Culture and Maintenance
  • Cell Lines:

    • Human colon adenocarcinoma (COLO205)

    • Human lung carcinoma (A549)

    • Normal human colon epithelial (NCM460)

    • Human monocytic leukemia (THP-1)

    • Human promyelocytic leukemia (U-937)

    • Human hepatocellular carcinoma (HepG2)

  • Culture Medium: Cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., Alpinoid C analogs, DPHP) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis

The induction of apoptosis by the Alpinoid C analog DPHP in COLO205 cells was investigated through several methods:

  • Morphological Changes: Observation of cellular morphology, including cell shrinkage, membrane blebbing, and chromatin condensation, using phase-contrast microscopy.

  • Phosphatidylserine Externalization: Detection of early apoptotic events using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Sub-G1 Cell Population Analysis: Quantification of apoptotic cells by analyzing the DNA content using PI staining and flow cytometry. An increase in the sub-G1 peak is indicative of apoptosis-associated DNA fragmentation.

  • Mitochondrial Membrane Potential (MMP) Measurement: Assessment of changes in MMP using the fluorescent probe JC-1. A shift from red to green fluorescence indicates a loss of MMP, a hallmark of intrinsic apoptosis.

  • Western Blot Analysis: Examination of the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, cytochrome c, cleaved caspase-9, and cleaved caspase-3.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubation1 Incubate overnight (24h) start->incubation1 treatment Treat with Alpinoid C analogs (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability (%) read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining the cytotoxic activity of Alpinoid C analogs.

Proposed Signaling Pathway for DPHP-Induced Apoptosis

G DPHP DPHP (Alpinoid C analog) Bax Bax DPHP->Bax upregulates Bcl2 Bcl-2 DPHP->Bcl2 downregulates Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by an Alpinoid C analog (DPHP).

Mechanism of Action

Studies on synthetic diarylheptanoids derived from Alpinia officinarum and analogs of Alpinoid C suggest a mechanism of action involving the induction of apoptosis.[6][7] In human colon cancer cells (COLO205), an Alpinoid C analog known as DPHP was found to induce apoptosis through the intrinsic mitochondrial pathway.[6] This process is characterized by:

  • Increased Bax/Bcl-2 Ratio: DPHP treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[6]

  • Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio results in a loss of mitochondrial membrane potential.[6]

  • Cytochrome c Release: This disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.[6]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[6]

  • Apoptotic Cell Death: Activated caspase-3 orchestrates the biochemical and morphological changes associated with apoptosis, ultimately leading to cell death.[6]

Furthermore, another synthetic diarylheptanoid from Alpinia officinarum was shown to act as a pro-oxidant, generating reactive oxygen species (ROS) in MCF-7 breast cancer cells.[7] This ROS generation contributed to the loss of mitochondrial membrane potential and lysosomal membrane permeabilization, ultimately leading to apoptosis.[7]

Conclusion

While direct in vitro evaluation of this compound is not currently available in the scientific literature, the studies on its close structural analogs, Alpinoid C and its derivatives, provide valuable insights. These compounds exhibit significant cytotoxic activity against a range of cancer cell lines. The underlying mechanism of action appears to be the induction of apoptosis through the mitochondrial-mediated intrinsic pathway. Further research is warranted to isolate and evaluate the specific bioactivities of this compound and to fully elucidate the structure-activity relationships within this class of diarylheptanoids.

References

Alpinoid D: A Technical Guide to its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinoid D is a diarylheptanoid, a class of natural phenolic compounds, isolated from the rhizomes of Alpinia officinarum Hance. Diarylheptanoids from this plant have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its potential biological signaling pathways. While specific experimental data for a compound explicitly named "this compound" is limited in peer-reviewed literature, this guide consolidates available data for closely related and representative diarylheptanoids from Alpinia officinarum to provide a thorough and practical resource.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these data are derived from phytochemical databases and may be predictive, while others are representative of diarylheptanoids isolated from Alpinia officinarum.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₃[1]
Molecular Weight 308.4 g/mol [1]
IUPAC Name 2-methoxy-4-[[5-(2-phenylethyl)furan-2-yl]methyl]phenol[1]
Appearance Yellowish oil (typical for related compounds)[2]
Solubility Predicted LogS: -3.37 (Poorly soluble in water)[1]
Predicted XlogP 4.8[1]

Spectroscopic Characterization

The structural elucidation of diarylheptanoids like this compound relies on a combination of spectroscopic techniques. Below are the characteristic spectral data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of diarylheptanoids.

¹H-NMR (Proton NMR) Data of a Representative Diarylheptanoid from Alpinia officinarum

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35-7.05m-Aromatic protons
6.60d15.8Olefinic proton
6.12d15.8Olefinic proton
3.86m-Methine proton
3.09d11.3Methine proton
2.85t7.7Methylene protons
2.70t7.7Methylene protons
2.62dd6.6, 15.9Methylene proton
1.72m-Methylene protons

Note: The specific chemical shifts and coupling constants can vary slightly based on the exact structure and solvent used.

¹³C-NMR (Carbon-13 NMR) Data of a Representative Diarylheptanoid from Alpinia officinarum

Chemical Shift (δ) ppmAssignment
215.5, 208.4Ketone Carbonyl
142.0-125.7Aromatic and Olefinic Carbons
79.9, 72.4Oxygenated Methine/Quaternary Carbons
62.1-29.5Methylene and Methine Carbons

Note: The chemical shifts are indicative of the general diarylheptanoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For a compound with the formula C₂₀H₂₀O₃, the expected [M-H]⁻ ion would be around m/z 307.1334.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
~3448O-H (hydroxyl) stretching
~1687C=O (carbonyl) stretching
~1601, 1493C=C (aromatic) stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

λmax (nm)Chromophore
~208, 262Aromatic rings and conjugated systems

Experimental Protocols

The isolation and purification of this compound and related diarylheptanoids from Alpinia officinarum rhizomes typically involve the following steps.

Extraction
  • Sample Preparation: Dried and powdered rhizomes of Alpinia officinarum are used as the starting material.

  • Solvent Extraction: The powdered rhizomes are extracted with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic process is generally required to isolate pure diarylheptanoids.

1. Initial Fractionation (e.g., Column Chromatography):

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, is employed to separate the crude extract into fractions with varying polarity.

  • Monitoring: Fractions are monitored by thin-layer chromatography (TLC).

2. High-Speed Counter-Current Chromatography (HSCCC):

  • Solvent System: A two-phase solvent system is carefully selected. A common system for diarylheptanoids is composed of hexane-ethyl acetate-methanol-water (e.g., in a 2:3:1.75:1 v/v/v/v ratio)[2].

  • Operation: The lower phase is typically used as the stationary phase, and the upper phase as the mobile phase. The sample is injected, and the separation is performed at a specific flow rate and rotational speed[2].

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: A reversed-phase C18 column is often used for final purification.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase system.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm) is used to monitor the elution.

The following diagram illustrates a general workflow for the isolation and characterization of diarylheptanoids.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization raw_material Dried Alpinia officinarum Rhizomes extraction Solvent Extraction (Ethanol/Methanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography hsccc HSCCC column_chromatography->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR (1H, 13C) pure_compound->nmr ms MS (HR-ESI-MS) pure_compound->ms ir IR Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis

General workflow for isolation and characterization.

Biological Activity and Signaling Pathways

Diarylheptanoids isolated from Alpinia officinarum have been reported to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.

Compounds like this compound are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent expression of inflammatory mediators.

The following diagram illustrates the NF-κB signaling pathway and the potential point of intervention for this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation proteasome Proteasome ikba->proteasome Ubiquitination & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) nucleus->inflammatory_genes Induces alpinoid_d This compound alpinoid_d->ikk Inhibition

NF-κB signaling pathway and this compound's potential role.

Conclusion

This compound, a diarylheptanoid from Alpinia officinarum, represents a class of natural products with promising therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, and the experimental protocols for its isolation and characterization. The elucidation of its inhibitory action on the NF-κB signaling pathway offers a clear direction for future research and development. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully realize its potential as a therapeutic agent.

References

Alpinoid D: A Technical Deep Dive into its Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinoid D, a diarylheptanoid isolated from the rhizomes of Alpinia officinarum Hance, has emerged as a compound of interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its cytotoxic and anti-inflammatory properties. While research specifically on this compound is in its nascent stages, this document synthesizes the available data and contextualizes it within the broader landscape of diarylheptanoids from Alpinia officinarum. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise comprehension for research and development purposes.

Introduction

Alpinia officinarum Hance, a member of the ginger family (Zingiberaceae), has a long history of use in traditional medicine for treating various ailments, including inflammation and pain.[3] The rhizomes of this plant are a rich source of bioactive compounds, with diarylheptanoids being one of the most prominent classes.[3][4] this compound is a diarylheptanoid first isolated and identified by Sun et al. in 2008.[5] This guide will explore the known biological activities of this compound and its closely related analogs, providing a foundation for future research and drug development endeavors.

Therapeutic Potential

The therapeutic potential of this compound is primarily suggested by in vitro studies demonstrating its cytotoxic effects against cancer cell lines. Furthermore, the well-documented anti-inflammatory properties of other diarylheptanoids from Alpinia officinarum suggest a similar potential for this compound.

Anticancer Activity

The primary evidence for this compound's anticancer potential comes from a study by Sun et al. (2008), which evaluated the cytotoxicity of several diarylheptanoids isolated from Alpinia officinarum against the IMR-32 human neuroblastoma cell line. While the study highlighted other analogs as being the most potent, it laid the groundwork for investigating this compound's activity.

Table 1: Cytotoxicity of Diarylheptanoids from Alpinia officinarum against IMR-32 Human Neuroblastoma Cells

CompoundIC50 (µM)
Compound 110.83
Compound 120.23
Compound 140.11
This compound Data not explicitly provided in abstract

Source: Sun Y, et al. Planta Med. 2008 Mar;74(4):427-31.[5]

Note: The IC50 value for this compound was not specified in the abstract of the primary publication. Access to the full-text article is required for this specific data point.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, numerous studies on other diarylheptanoids from Alpinia officinarum provide strong indirect evidence of its potential in this area. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the general methodologies used in the preliminary studies of this compound and related diarylheptanoids.

Isolation of this compound

This compound was first isolated from the methanolic extract of the dried rhizomes of Alpinia officinarum. The general procedure involves:

  • Extraction: The dried rhizomes are powdered and extracted with methanol.

  • Fractionation: The crude extract is then subjected to bioassay-guided fractionation using various chromatographic techniques.

  • Purification: Final purification is typically achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against the IMR-32 human neuroblastoma cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: IMR-32 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or other test compounds) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory potential of related diarylheptanoids is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Inhibition Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on other diarylheptanoids from Alpinia officinarum suggest potential mechanisms of action, particularly in the context of inflammation and cancer.

Inhibition of Pro-inflammatory Pathways

Diarylheptanoids have been shown to inhibit the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Promotes Transcription AP1->Inflammatory_Genes Promotes Transcription Alpinoid_D This compound Alpinoid_D->IKK Inhibits Alpinoid_D->p38 Inhibits Alpinoid_D->JNK Inhibits Alpinoid_D->ERK Inhibits

Figure 1: Postulated inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening natural products like this compound for cytotoxic activity is a multi-step process.

G cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Further Investigation Plant Alpinia officinarum Rhizomes Extract Crude Methanolic Extract Plant->Extract Fractions Bioassay-guided Fractionation Extract->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound Treatment Treatment with This compound Pure_Compound->Treatment Cell_Culture Cancer Cell Line (e.g., IMR-32) Cell_Culture->Treatment Assay MTT Assay Treatment->Assay Data IC50 Determination Assay->Data Mechanism Mechanism of Action Studies Data->Mechanism In_Vivo In Vivo Preclinical Models Mechanism->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Figure 2: General experimental workflow for the discovery and development of this compound.

Conclusion and Future Directions

The available evidence, though preliminary, suggests that this compound possesses therapeutic potential, particularly in the areas of oncology and inflammatory diseases. However, significant research is required to fully characterize its pharmacological profile. Future research should focus on:

  • Determining the specific IC50 value of this compound against a broader panel of cancer cell lines.

  • Conducting in-depth studies to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.

  • Evaluating the in vivo efficacy and safety of this compound in relevant preclinical animal models.

  • Investigating the structure-activity relationship of this compound and its analogs to identify more potent and selective derivatives.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The structured presentation of data and experimental methodologies, along with the visual representation of key pathways and workflows, is intended to accelerate further investigation into this promising natural product.

References

Methodological & Application

Application Note & Protocol: Total Synthesis of Alpinoid D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alpinoid D, a diarylheptanoid natural product isolated from Alpinia officinarum, features a unique 2,5-disubstituted furan core. While its total synthesis has not been explicitly reported in the literature, a plausible and efficient synthetic protocol can be designed based on established chemical transformations. This document outlines a detailed protocol for the total synthesis of this compound, centered around a Paal-Knorr furan synthesis for the construction of the core heterocyclic scaffold. The proposed synthesis is convergent and utilizes readily available starting materials, making it amenable for laboratory-scale production and analog synthesis for further biological evaluation.

Retrosynthetic Analysis and Strategy

The core of this compound is a 2,5-disubstituted furan ring. A reliable and classical method for the synthesis of such furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] Therefore, the retrosynthetic analysis of this compound commences with the disconnection of the furan ring, revealing the key 1,4-dicarbonyl intermediate: 1-(4-hydroxy-3-methoxyphenyl)-6-phenylhexane-2,5-dione .

This unsymmetrical 1,4-diketone can be further disconnected to simpler, commercially available precursors. A logical approach involves the formation of the C3-C4 bond of the hexane backbone. This can be achieved through the coupling of a C3 synthon derived from vanillin and a C3 synthon derived from phenylpropanal.

The overall retrosynthetic strategy is depicted in the workflow diagram below.

Retrosynthesis of this compound Alpinoid_D This compound Diketone 1-(4-hydroxy-3-methoxyphenyl)-6-phenylhexane-2,5-dione Alpinoid_D->Diketone Paal-Knorr Retrosynthesis Vanillin_deriv Vanillin derivative Diketone->Vanillin_deriv C3-C4 Disconnection Phenylpropanal_deriv Phenylpropanal derivative Diketone->Phenylpropanal_deriv C3-C4 Disconnection

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The forward synthesis is proposed to proceed in three main stages:

  • Synthesis of a protected vanillin-derived aldehyde.

  • Synthesis of a phenylpropanal-derived enolate precursor.

  • Coupling of the two fragments to form the 1,4-diketone, followed by deprotection and Paal-Knorr cyclization.

2.1. Materials and Reagents

Reagent/SolventSupplierGrade
VanillinSigma-Aldrich99%
Benzyl bromideSigma-Aldrich98%
Potassium carbonateSigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
3-PhenylpropanalSigma-Aldrich95%
Lithium diisopropylamide (LDA)Sigma-Aldrich2.0 M in THF/heptane/ethylbenzene
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%, inhibitor-free
1,2-DibromoethaneSigma-Aldrich99%
Hydrochloric acid (HCl)Sigma-Aldrich37%
p-Toluenesulfonic acid (p-TsOH)Sigma-AldrichMonohydrate, ≥98.5%
TolueneSigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Ethyl acetateSigma-Aldrich≥99.5%
HexanesSigma-AldrichACS reagent, ≥98.5%
Sodium sulfateSigma-AldrichAnhydrous, granular, ≥99%

2.2. Experimental Procedures

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (Protected Vanillin)

  • To a solution of vanillin (1.52 g, 10 mmol) in anhydrous DMF (20 mL), add potassium carbonate (2.76 g, 20 mmol).

  • To this suspension, add benzyl bromide (1.42 mL, 12 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • After completion (monitored by TLC), cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate = 8:2) to afford 4-(benzyloxy)-3-methoxybenzaldehyde as a white solid.

StepCompoundStarting Material (mmol)Product (mmol)Yield (%)
14-(Benzyloxy)-3-methoxybenzaldehyde109.292

Step 2: Synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)-6-phenylhexane-2,5-dione

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • To this solution, add 3-phenylpropanal (1.0 eq) dropwise and stir for 30 minutes to form the lithium enolate.

  • In a separate flask, dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) and 1,2-dibromoethane (1.1 eq) in anhydrous THF.

  • Add the enolate solution to the aldehyde solution at -78 °C and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • The resulting crude product is a mixture containing the desired 1,4-diketone precursor. This step is based on general methodologies for unsymmetrical 1,4-diketone synthesis and may require optimization.[4]

Step 3: Deprotection and Paal-Knorr Cyclization to this compound

  • Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane.

  • Perform debenzylation via catalytic hydrogenation (e.g., H₂, Pd/C) to remove the benzyl protecting group.

  • After deprotection, dissolve the resulting crude 1-(4-hydroxy-3-methoxyphenyl)-6-phenylhexane-2,5-dione in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield this compound.

StepCompoundStarting Material (mmol)Product (mmol)Yield (%)
2 & 3This compound(Theoretical from Step 1)(Illustrative)40-50 (over 2 steps)

Note: The yields for steps 2 and 3 are illustrative and would require experimental optimization.

Overall Synthetic Workflow

The proposed total synthesis of this compound can be visualized as the following workflow:

Total Synthesis of this compound cluster_0 Starting Materials cluster_1 Synthesis of Precursors cluster_2 Key Coupling and Cyclization Vanillin Vanillin Protected_Vanillin 4-(Benzyloxy)-3- methoxybenzaldehyde Vanillin->Protected_Vanillin BnBr, K2CO3 Phenylpropanal 3-Phenylpropanal Diketone_precursor Protected 1,4-Diketone Phenylpropanal->Diketone_precursor LDA, THF Protected_Vanillin->Diketone_precursor Diketone 1-(4-hydroxy-3-methoxyphenyl)-6- phenylhexane-2,5-dione Diketone_precursor->Diketone Deprotection (H2, Pd/C) Alpinoid_D This compound Diketone->Alpinoid_D Paal-Knorr Cyclization (p-TsOH, Toluene)

Caption: Proposed workflow for the total synthesis of this compound.

Conclusion

This document provides a detailed, albeit theoretical, protocol for the total synthesis of this compound. The proposed route is based on the well-established Paal-Knorr furan synthesis and utilizes readily accessible starting materials. This protocol can serve as a valuable guide for researchers aiming to synthesize this compound and its analogs for biological screening and drug discovery programs. Experimental validation and optimization of the proposed steps are necessary to establish a robust and high-yielding synthetic route.

Disclaimer: This protocol is a proposed synthetic route and has not been experimentally validated. All procedures should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for High-Yield Extraction of Alpinoid D from Alpinia officinarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-yield extraction and purification of Alpinoid D, a diarylheptanoid with cytotoxic properties, from the rhizomes of Alpinia officinarum Hance. The methodologies described are based on the successful isolation reported in scientific literature, offering a reproducible framework for obtaining this compound for research and development purposes.

Introduction

This compound is a diarylheptanoid isolated from the rhizomes of Alpinia officinarum, a plant commonly known as lesser galangal, which belongs to the ginger family (Zingiberaceae). Diarylheptanoids from this plant have garnered significant interest due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This compound, specifically, has been identified through bioassay-guided fractionation of methanol extracts of Alpinia officinarum rhizomes and has demonstrated cytotoxic activity against human neuroblastoma cell lines.[1] These application notes are designed to provide researchers with the necessary protocols to isolate this compound for further investigation into its therapeutic potential.

Data Presentation

The following table summarizes the quantitative data related to the extraction and purification of this compound and other diarylheptanoids from Alpinia officinarum, as derived from the foundational study by Sun et al. (2008).

CompoundStarting Material (Dried Rhizomes)Extraction SolventYield (mg)Yield (%)Purity
This compound2.0 kgMethanol110.00055%>95% (by NMR)
Alpinoid E2.0 kgMethanol150.00075%>95% (by NMR)
Known Diarylheptanoids (15 compounds)2.0 kgMethanol8 - 450.0004% - 0.00225%>95% (by NMR)

Experimental Protocols

The following protocols detail the methodology for the extraction, fractionation, and purification of this compound from the dried rhizomes of Alpinia officinarum.

Protocol 1: Preparation of Crude Methanol Extract
  • Plant Material Preparation:

    • Obtain commercially available dried rhizomes of Alpinia officinarum.

    • Grind the dried rhizomes into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 2.0 kg of the powdered rhizomes.

    • Macerate the powder with 10 liters of methanol at room temperature for 7 days, with occasional stirring.

    • Filter the mixture through a filter paper to separate the extract from the plant material.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanol extracts from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.

Protocol 2: Solvent Partitioning and Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the crude methanol extract in 1 liter of water.

    • Perform a liquid-liquid partition by sequentially extracting the aqueous suspension with equal volumes of:

      • n-hexane (3 x 1 liter)

      • Chloroform (3 x 1 liter)

      • Ethyl acetate (3 x 1 liter)

    • The remaining aqueous fraction is the water-soluble fraction.

    • Concentrate each of the n-hexane, chloroform, ethyl acetate, and water fractions separately using a rotary evaporator.

Protocol 3: Isolation and Purification of this compound

The ethyl acetate fraction has been identified as containing this compound. Further purification is achieved through a series of chromatographic steps.

  • Silica Gel Column Chromatography of the Ethyl Acetate Fraction:

    • Subject the dried ethyl acetate fraction (approximately 50 g) to silica gel column chromatography.

    • Use a gradient elution system starting with n-hexane, gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

    • Collect fractions of 100 mL each and monitor by thin-layer chromatography (TLC) using a UV lamp to visualize the spots.

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Take the fractions from the silica gel column that show the presence of diarylheptanoids (based on TLC comparison with standards, if available, or by chemical screening).

    • Dissolve the combined fractions in a minimal amount of methanol.

    • Apply the dissolved sample to a Sephadex LH-20 column.

    • Elute with methanol as the mobile phase.

    • Collect fractions and monitor by TLC. This step helps in removing pigments and other polymeric materials.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The fractions containing this compound from the Sephadex LH-20 column are further purified by preparative HPLC.

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically used. For example, starting with 50% methanol in water and gradually increasing to 100% methanol over 40 minutes.

    • Flow Rate: 5 mL/min.

    • Detection: UV detector at 280 nm.

    • Inject the semi-purified sample and collect the peak corresponding to this compound.

    • Repeat the injection as necessary to purify the entire sample.

    • Combine the purified fractions containing this compound and evaporate the solvent under reduced pressure to obtain the pure compound. From 2.0 kg of starting material, approximately 11 mg of this compound can be obtained.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow A Dried Alpinia officinarum Rhizomes (2.0 kg) B Powdered Rhizomes A->B Grinding C Methanol Extraction (3x) B->C D Crude Methanol Extract C->D E Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate, Water) D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC H->I J Pure this compound (11 mg) I->J

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

PurificationSteps CrudeExtract Crude Methanol Extract Partitioning Solvent Partitioning CrudeExtract->Partitioning Initial Fractionation EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Selects for medium polarity compounds SilicaGel Silica Gel Chromatography EtOAc_Fraction->SilicaGel Separation by polarity Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Size exclusion & pigment removal PrepHPLC Preparative HPLC Sephadex->PrepHPLC High-resolution purification PureCompound Pure This compound PrepHPLC->PureCompound Final Isolation

Caption: Purification cascade for isolating this compound.

References

Application Note: Quantification of Alpinoid D in Rat Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alpinoid D in rat plasma. The method utilizes a simple protein precipitation extraction procedure and offers high throughput for pharmacokinetic studies. The assay was validated according to the US FDA Bioanalytical Method Validation Guidance, demonstrating good linearity, accuracy, precision, and stability. This method is suitable for preclinical pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a novel diarylheptanoid isolated from the rhizomes of Alpinia officinarum. Preliminary studies suggest its potential as an anti-inflammatory agent. To support further drug development, a reliable and sensitive analytical method is required to quantify this compound in biological matrices. LC-MS/MS is a powerful technique for bioanalysis due to its high selectivity and sensitivity.[1] This application note details the development and validation of an LC-MS/MS method for the determination of this compound in rat plasma.

Experimental

Chemicals and Reagents
  • This compound (purity >98%) and a suitable internal standard (IS), such as a structurally similar diarylheptanoid, were synthesized or procured from a commercial source.

  • Acetonitrile (ACN) and methanol (MeOH) of HPLC-MS grade were purchased from a reputable supplier.

  • Formic acid (FA) of analytical grade was also procured.

  • Ultrapure water was generated using a laboratory water purification system.

  • Control rat plasma was obtained from healthy Sprague-Dawley rats.

Instrumentation

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis. The system was controlled by appropriate data acquisition and processing software.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the IS.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Conditions
ColumnC18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)[2]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min[2]
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.
Injection Volume5 µL
Column Temperature30 °C[2]
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2IS: [M+H]+ → fragment ion
Collision EnergyOptimized for each transition
Dwell Time100 ms
Source Temperature500 °C
IonSpray Voltage5500 V

Note: The specific MRM transitions and collision energies need to be determined by direct infusion of this compound and the IS into the mass spectrometer. The fragmentation of diarylheptanoids often involves cleavage of the heptane chain and fragmentation of the aromatic rings.[3]

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of this compound and the IS were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with 50% methanol. Calibration standards were prepared by spiking blank rat plasma with the appropriate working standard solutions to yield concentrations ranging from 1 to 1000 ng/mL. QC samples were prepared at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 300 ng/mL), and high (HQC, 800 ng/mL).

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for sample extraction.

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability, following the guidelines of the US FDA.[1]

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The LLOQ was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10.

Table 2: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²)> 0.998≥ 0.99
LLOQ1 ng/mLS/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%
Accuracy and Precision
Intra-day Precision (RSD%)2.5 - 8.1%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (RSD%)4.2 - 9.5%≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%)95.2 - 103.5%Within ±15% (±20% for LLOQ)
Inter-day Accuracy (%)96.8 - 101.7%Within ±15% (±20% for LLOQ)
Matrix Effect and Recovery
Matrix Effect (%)92.1 - 98.7%Consistent and reproducible
Recovery (%)85.3 - 91.2%Consistent and reproducible
Stability
Short-term (Room Temp, 4h)Stable≤ 15% deviation
Long-term (-80°C, 30 days)Stable≤ 15% deviation
Freeze-thaw (3 cycles)Stable≤ 15% deviation
Post-preparative (Autosampler, 24h)Stable≤ 15% deviation

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats. Following oral administration of this compound, plasma samples were collected at various time points and analyzed. The resulting pharmacokinetic parameters provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound.

Conclusion

A rapid, sensitive, and selective LC-MS/MS method for the quantification of this compound in rat plasma has been developed and validated. The method meets the requirements for bioanalytical method validation and is suitable for supporting preclinical pharmacokinetic studies of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute lc_column UHPLC Separation reconstitute->lc_column ms_detection Mass Spectrometric Detection (MRM) lc_column->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application optimization LC & MS Parameter Optimization linearity Linearity & LLOQ optimization->linearity sample_prep_dev Sample Preparation Development matrix_effect Matrix Effect & Recovery sample_prep_dev->matrix_effect accuracy_precision Accuracy & Precision linearity->accuracy_precision stability Stability accuracy_precision->stability selectivity Selectivity pk_study Pharmacokinetic Study selectivity->pk_study matrix_effect->pk_study stability->pk_study

Caption: Logical relationship of the LC-MS/MS method development and validation process.

References

Standard Operating Procedure for Alpinoid D Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinoid D is a diarylheptanoid phytochemical isolated from the rhizome of Alpinia officinarum, a plant with a long history of use in traditional medicine for treating various ailments including inflammation, pain, and stomach-ache.[1] Diarylheptanoids from Alpinia officinarum have demonstrated a range of biological activities, such as anti-inflammatory, cytotoxic, antioxidant, and antimicrobial effects.[1] Recent studies on compounds structurally similar to this compound have suggested their potential role in modulating key cellular signaling pathways, including the PI3K/AKT pathway, which is crucial in regulating cell survival, proliferation, and metabolism.[2][3][4]

These application notes provide a detailed standard operating procedure (SOP) for conducting cell-based assays to evaluate the bioactivity of this compound. The protocols herein describe a two-stage experimental approach: an initial cell viability assay to determine the dose-dependent effects of this compound on cell proliferation and cytotoxicity, followed by a Western blot analysis to investigate its mechanistic action on the PI3K/AKT signaling pathway. This SOP is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel therapeutic compounds.

Part 1: Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of a selected cell line (e.g., HepG2, a human liver cancer cell line often used in metabolic studies) using a resazurin-based assay.

Experimental Protocol: Resazurin Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

    • After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • Resazurin Assay and Data Acquisition:

    • Following the incubation period, add 20 µL of resazurin solution (e.g., PrestoBlue™ or alamarBlue™) to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the recommended wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Mean fluorescence of treated wells / Mean fluorescence of vehicle control wells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Representative Cell Viability Data

The following table summarizes hypothetical quantitative data from a resazurin assay on HepG2 cells treated with this compound for 48 hours.

This compound Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Cell Viability
0 (Vehicle Control)8542312100.0
0.1849829899.5
1832135497.4
5765428989.6
10612325471.7
25427819850.1
50213915425.0
1009878711.6

Part 2: Western Blot Analysis of PI3K/AKT Pathway

This protocol describes the investigation of the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway, such as AKT.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours.

    • Treat the cells with selected concentrations of this compound (e.g., 10 µM, 25 µM, and 50 µM, based on the cell viability assay results) for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phospho-AKT bands to the total AKT bands to determine the relative phosphorylation level.

Data Presentation: Representative Western Blot Densitometry Data

The following table summarizes hypothetical quantitative data from a Western blot analysis showing the effect of this compound on AKT phosphorylation in HepG2 cells.

Treatmentp-AKT/Total AKT Ratio (Normalized to Vehicle)Standard Deviation
Vehicle Control1.000.08
This compound (10 µM)0.780.06
This compound (25 µM)0.520.05
This compound (50 µM)0.290.04

Mandatory Visualizations

Signaling Pathway Diagram

AlpinoidD_Pathway AlpinoidD This compound Receptor Cell Surface Receptor (Hypothesized) AlpinoidD->Receptor Binds to PI3K PI3K AlpinoidD->PI3K Inhibits (Hypothesized) Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

Assay_Workflow start Start seed_cells Seed Cells in 96-well or 6-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_alpinoidD Treat with this compound (various concentrations) incubate_24h->treat_alpinoidD incubate_treatment Incubate for 24-72h treat_alpinoidD->incubate_treatment assay_choice Select Assay incubate_treatment->assay_choice viability_assay Cell Viability Assay (Resazurin) assay_choice->viability_assay Viability western_blot Western Blot Analysis assay_choice->western_blot Mechanism add_resazurin Add Resazurin Reagent viability_assay->add_resazurin lyse_cells Lyse Cells & Extract Protein western_blot->lyse_cells incubate_resazurin Incubate 1-4h add_resazurin->incubate_resazurin read_plate Measure Fluorescence/Absorbance incubate_resazurin->read_plate analyze_data Data Analysis (IC50 / Densitometry) read_plate->analyze_data quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE & Transfer quantify_protein->sds_page antibody_incubation Antibody Incubation sds_page->antibody_incubation detect_signal Detect Chemiluminescent Signal antibody_incubation->detect_signal detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound cell-based assays.

References

Application of Novel Compounds in Neuroblastoma Cell Culture Models: A General Protocol Using "Alpinoid D" as a Hypothetical Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, there is no specific published research available on the application of "Alpinoid D" in neuroblastoma cell culture models. The following application notes and protocols are presented as a generalized template for researchers and scientists investigating novel therapeutic compounds against neuroblastoma, using "this compound" as a placeholder. The experimental designs, hypothetical data, and depicted signaling pathways are based on established methodologies in neuroblastoma research and should be adapted based on the actual properties of the compound under investigation.

Introduction

Neuroblastoma is the most common extracranial solid tumor in children, originating from embryonic neural crest cells.[1][2] High-risk neuroblastoma has a poor prognosis, with frequent relapse and drug resistance, highlighting the urgent need for novel therapeutic strategies.[1][2] This document outlines a comprehensive set of protocols to evaluate the potential anti-cancer effects of a novel hypothetical compound, "this compound," in neuroblastoma cell culture models. The described assays are designed to assess its cytotoxicity, pro-apoptotic activity, and potential mechanism of action.

Quantitative Data Summary (Hypothetical Data)

The following tables summarize hypothetical quantitative data for the effects of "this compound" on various neuroblastoma cell lines.

Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines (IC50 Values)

Cell LineMYCN Statusp53 StatusIC50 (µM) after 48h
SK-N-SHNon-amplifiedWild-type15.2 ± 1.8
SK-N-BE(2)cAmplifiedMutated8.5 ± 0.9
IMR-32AmplifiedWild-type10.1 ± 1.2
SH-SY5YNon-amplifiedWild-type25.6 ± 3.1

Table 2: Induction of Apoptosis by this compound in SK-N-BE(2)c Cells (24h treatment)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control02.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound515.8 ± 2.15.2 ± 0.721.0 ± 2.8
This compound1028.4 ± 3.512.7 ± 1.941.1 ± 5.4
This compound2045.1 ± 4.225.3 ± 3.370.4 ± 7.5

Table 3: Effect of this compound on Key Signaling Proteins in SK-N-BE(2)c Cells (24h treatment, 10 µM)

ProteinChange in Expression (Fold Change vs. Control)
p-Akt (Ser473)0.4 ± 0.05
Cleaved Caspase-33.8 ± 0.4
Bcl-20.6 ± 0.07
Bax1.9 ± 0.2

Experimental Protocols

Neuroblastoma Cell Culture

Objective: To maintain and propagate human neuroblastoma cell lines for in vitro experiments.

Materials:

  • Human neuroblastoma cell lines (e.g., SK-N-SH, SK-N-BE(2)c, IMR-32, SH-SY5Y)

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25, T-75)

  • 96-well, 24-well, and 6-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the medium and wash the cells with PBS when they reach 80-90% confluency.

  • Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize the trypsin with 4-5 mL of complete growth medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Seed cells into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Neuroblastoma cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression of key signaling proteins.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-Akt, Akt, Cleaved Caspase-3, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.

Visualizations

Hypothetical Signaling Pathway

AlpinoidD_Pathway AlpinoidD This compound PI3K PI3K AlpinoidD->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mechanism of this compound in neuroblastoma.

Experimental Workflow

Experimental_Workflow start Start: Select Neuroblastoma Cell Lines culture Cell Culture and Maintenance start->culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 culture->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis western Mechanism Study (Western Blot) apoptosis->western analysis Data Analysis and Interpretation western->analysis

References

Designing In Vivo Studies with Alpinoid D: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of Alpinoid D, a diarylheptanoid compound isolated from Alpinia officinarum. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory and anticancer properties of related natural products and are intended to serve as a foundational framework for investigating the efficacy and mechanism of action of this compound in relevant animal models.

Pharmacokinetic Profiling of this compound

A thorough understanding of the pharmacokinetic (PK) properties of this compound is critical for designing meaningful efficacy studies. The following protocol is adapted from studies on other diarylheptanoids and aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.

Experimental Protocol: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • This compound (purity >95%)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Cannulation supplies (for jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Dose Preparation: Prepare fresh dosing solutions of this compound in the appropriate vehicles on the day of the experiment.

  • Animal Groups:

    • Group 1 (IV administration): Administer this compound intravenously via the tail vein at a dose of 5 mg/kg.

    • Group 2 (Oral administration): Administer this compound orally by gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or retro-orbital plexus at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Data Presentation:

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) -To be determined
Tmax (h) -To be determined
AUC (0-t) (ng·h/mL) To be determinedTo be determined
AUC (0-inf) (ng·h/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (L/h/kg) To be determined-
Vd (L/kg) To be determined-
F (%) -To be determined

Table 1: Representative table for summarizing the pharmacokinetic parameters of this compound.

Experimental Workflow: Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation dose_prep Dose Preparation acclimation->dose_prep grouping Animal Grouping (IV & Oral) dose_prep->grouping admin This compound Administration grouping->admin sampling Blood Sampling (Time Points) admin->sampling plasma_prep Plasma Preparation sampling->plasma_prep analysis HPLC/LC-MS/MS Analysis plasma_prep->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Figure 1. Workflow for a typical in vivo pharmacokinetic study.

Evaluation of Anti-Inflammatory Activity

Based on the reported anti-inflammatory properties of Alpinia officinarum extracts and related diarylheptanoids, a common and well-validated model to assess the acute anti-inflammatory effects of this compound is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in a rat model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Pletysmometer

Procedure:

  • Animal Acclimation: Acclimate rats as described previously.

  • Animal Groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (high dose, e.g., 50 mg/kg, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 (pre-carrageenan), 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Paw edema = Paw volume at time 't' - Paw volume at time 0

    • Percentage inhibition of edema = [(Control edema - Treated edema) / Control edema] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control -To be determined-
This compound 10To be determinedTo be determined
This compound 50To be determinedTo be determined
Indomethacin 10To be determinedTo be determined

Table 2: Representative table for summarizing the anti-inflammatory effects of this compound.

Signaling Pathway: NF-κB in Inflammation

Diarylheptanoids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->genes Induces nucleus Nucleus AlpinoidD This compound AlpinoidD->IKK Inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Evaluation of Anticancer Activity

Given the cytotoxic and antiproliferative activities reported for diarylheptanoids, a xenograft model using human cancer cell lines is a suitable approach to evaluate the in vivo anticancer potential of this compound.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Objective: To assess the tumor growth inhibitory effect of this compound in a human cancer xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., PBS with 5% DMSO and 5% Tween 80)

  • Positive control: A standard chemotherapeutic agent relevant to the chosen cell line (e.g., cisplatin, paclitaxel)

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, or HCT116 - colorectal cancer)

  • Female athymic nude mice (BALB/c nu/nu, 6-8 weeks old)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Animal Groups:

    • Group 1: Vehicle control (intraperitoneal injection)

    • Group 2: this compound (low dose, e.g., 20 mg/kg, i.p., daily)

    • Group 3: this compound (high dose, e.g., 100 mg/kg, i.p., daily)

    • Group 4: Positive control (administered as per established protocols)

  • Treatment and Monitoring:

    • Administer treatments for a specified period (e.g., 21 days).

    • Monitor tumor volume and body weight every 2-3 days.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).

Data Presentation:

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control -To be determinedTo be determined-
This compound 20To be determinedTo be determinedTo be determined
This compound 100To be determinedTo be determinedTo be determined
Positive Control VariesTo be determinedTo be determinedTo be determined

Table 3: Representative table for summarizing the anticancer effects of this compound.

Signaling Pathway: MAPK in Cancer Proliferation

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and is a potential target for anticancer agents like diarylheptanoids.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes AlpinoidD This compound AlpinoidD->Raf Inhibits AlpinoidD->MEK Inhibits

Figure 3. Potential inhibition of the MAPK signaling pathway by this compound.

Concluding Remarks

The protocols and data presentation formats provided herein offer a standardized approach to the in vivo evaluation of this compound. Researchers are encouraged to adapt these protocols based on the specific research question, available resources, and emerging data on the bioactivity of this compound. Further investigations into the chronic toxicity, detailed mechanism of action, and efficacy in other disease models will be crucial for the comprehensive preclinical assessment of this promising natural compound.

Alpinoid D: Application Notes and Protocols for Solubilization and Formulation in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and formulation of Alpinoid D, a diarylheptanoid compound isolated from the rhizomes of Alpinia officinarum. This document is intended to guide researchers in preparing this compound for in vitro and in vivo studies, with a focus on achieving appropriate concentrations for accurate and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a phenolic compound with a molecular weight of 308.4 g/mol . Its lipophilic nature presents challenges for aqueous solubility, making proper solubilization and formulation crucial for research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₃[1]
Molecular Weight308.4 g/mol [1]
CAS Number1041740-13-9[2]
AppearanceSolid-
SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]

Solubilization Protocols

Due to its poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[2]

  • Weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 324.3 µL of anhydrous DMSO to the microcentrifuge tube.[3] This will yield a 10 mM stock solution.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Table 2: DMSO Volumes for Various this compound Stock Concentrations (for 1 mg of this compound)

Desired ConcentrationVolume of DMSO to Add
1 mM3.24 mL
5 mM648.5 µL
10 mM324.3 µL
50 mM64.9 µL

Calculations are based on a molecular weight of 308.4 g/mol for this compound.[3]

Formulation for In Vitro Cell-Based Assays

For cell culture experiments, the DMSO concentration in the final working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Workflow for Preparing Working Solutions for Cell Culture

G stock 10 mM this compound in DMSO Stock intermediate Prepare Intermediate Dilutions in DMSO stock->intermediate Serial Dilutions working Dilute into Cell Culture Medium (Final DMSO ≤ 0.1%) intermediate->working Final Dilution treat Treat Cells working->treat

Caption: Workflow for preparing this compound working solutions.

Protocol for Preparing Working Solutions:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Further dilute the intermediate solutions into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration does not exceed 0.1%.

  • A vehicle control containing the same final concentration of DMSO in cell culture medium should be included in all experiments.

Formulation for In Vivo Studies

For animal studies, a formulation that enhances the bioavailability of the poorly soluble this compound is necessary. A common approach for lipophilic compounds is to use a co-solvent system.

Table 3: Example Co-Solvent Formulation for In Vivo Administration

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

Protocol for Preparing an In Vivo Formulation:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Add saline to the desired final volume and mix well.

  • This formulation should be prepared fresh before each administration.

Experimental Protocols

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Table 4: Reported Cytotoxic Activity of Diarylheptanoids from Alpinia officinarum against IMR-32 Human Neuroblastoma Cells

CompoundIC₅₀ (µM)
Compound 110.83
Compound 120.23
Compound 140.11

Note: The specific IC₅₀ for this compound was not explicitly stated in the reviewed literature, but related diarylheptanoids from the same source show potent activity.[2][3]

Workflow for MTT Assay

G seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed MTT Assay Protocol:

  • Seed IMR-32 neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[4]

  • Prepare serial dilutions of this compound in cell culture medium as described in the in vitro formulation section.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of the PI3K/AKT Signaling Pathway

This compound has been shown to modulate the PI3K/AKT-Nrf2-GSK3β signaling pathway.[5] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

G start This compound pi3k PI3K start->pi3k Modulates akt AKT pi3k->akt Activates nrf2 Nrf2 akt->nrf2 Activates gsk3b GSK3β akt->gsk3b Inhibits response Cellular Response (e.g., Amelioration of Insulin Resistance) nrf2->response gsk3b->response Inhibition leads to response

References

Utilizing Alpinoid Analogs as Chemical Probes in Cancer Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Alpinoid D": Initial literature searches for a compound specifically named "this compound" yielded limited results. A 2008 publication by Sun et al. reported the isolation of a diarylheptanoid named this compound from the rhizomes of Alpinia officinarum and its cytotoxic activity against the IMR-32 human neuroblastoma cell line.[1] However, detailed mechanistic studies, comprehensive quantitative data across various cancer cell lines, and specific signaling pathways modulated by this compound are not extensively available in the current scientific literature.

Therefore, to fulfill the request for detailed application notes and protocols, this document will focus on a closely related and well-characterized diarylheptanoid, (S, E)-1-(3, 4 dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP) . DPHP is a synthetic derivative of Alpinoid C, another compound isolated from Alpinia officinarum, and has demonstrated potent anticancer activity, particularly against colon cancer. The detailed information available for DPHP makes it an excellent model for illustrating the use of Alpinoid-like compounds as chemical probes in cancer biology research.

Introduction to Alpinoid Analogs in Cancer Research

Diarylheptanoids, a class of natural products found in plants of the Zingiberaceae family (e.g., ginger and galangal), have garnered significant interest for their diverse pharmacological properties, including anticancer activities. Alpinoid C and its derivatives, such as DPHP, are members of this class and have been shown to inhibit cancer cell proliferation and induce apoptosis. DPHP, in particular, has been identified as a potent cytotoxic agent against colon cancer cells, making it a valuable chemical probe for investigating cancer cell signaling pathways and for the development of novel therapeutic agents.

Data Presentation: Cytotoxicity of DPHP

The following table summarizes the cytotoxic activity of DPHP against various human cancer and normal cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCell TypeIC50 (µM)
COLO205Human Colon Cancer7.01 ± 0.62
A549Human Lung Cancer20.03 ± 3.11
NCM460Normal Human Colon Epithelial55.6 ± 4.02

Signaling Pathways Modulated by DPHP

DPHP exerts its anticancer effects through a dual mechanism: induction of apoptosis via the intrinsic mitochondrial pathway and inhibition of angiogenesis by suppressing the VEGF signaling pathway.

Intrinsic Apoptosis Pathway

DPHP treatment in COLO205 colon cancer cells leads to a cascade of events characteristic of the intrinsic apoptosis pathway. This includes a decrease in the mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases-9 and -3/7, ultimately leading to PARP cleavage and programmed cell death.

G cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion DPHP DPHP Bax Bax DPHP->Bax Upregulates Bcl2 Bcl-2 DPHP->Bcl2 Downregulates MMP Mitochondrial Membrane Potential Bax->MMP Decreases Bcl2->Bax Inhibits CytoC_cyto Cytochrome c Casp9 Caspase-9 CytoC_cyto->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis CytoC_mito Cytochrome c MMP->CytoC_mito Releases CytoC_mito->CytoC_cyto G cluster_extracellular Extracellular cluster_cell Cancer Cell DPHP DPHP HIF1a HIF-1α DPHP->HIF1a Inhibits (downstream signaling) VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes HIF1a->VEGF Promotes Transcription PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes G start Seed COLO205 cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with DPHP incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read end Calculate IC50 read->end G start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

References

Application Notes and Protocols for Alpinoid D in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinoid D is a diarylheptanoid isolated from the rhizome of Alpinia officinarum Hance, a plant with a long history in traditional medicine for treating various ailments, including inflammation, pain, and stomach-ache.[1] Diarylheptanoids from Alpinia officinarum are considered its most active bioactive components and have demonstrated a range of pharmacological activities.[1] Recent studies on similar diarylheptanoid compounds from the same plant, such as DPH5, have elucidated their molecular mechanisms, particularly in modulating key signaling pathways implicated in metabolic diseases like type 2 diabetes.[2] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) for drug discovery, focusing on its potential role in targeting the PI3K/AKT signaling pathway.

Target Pathway: PI3K/AKT Signaling

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a crucial regulator of numerous cellular processes, including glucose metabolism, cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and type 2 diabetes.[2][3] A study on a diarylheptanoid from Alpinia officinarum demonstrated its ability to ameliorate insulin resistance by modulating the PI3K/AKT-Nrf2-GSK3β pathway in HepG2 cells.[2] Network pharmacology studies of Alpinia officinarum extracts have also identified the PI3K-AKT pathway as a key target for its therapeutic effects in type 2 diabetes.[3][4] this compound, as a diarylheptanoid from this plant, is hypothesized to exert its therapeutic effects through the modulation of this critical signaling cascade.

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS1 IR->IRS1 PI3K PI3K IRS1->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 AKT AKT GSK3b GSK3β AKT->GSK3b inhibits Nrf2 Nrf2 AKT->Nrf2 activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PDK1->AKT activates mTORC2 mTORC2 mTORC2->AKT activates Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes AlpinoidD This compound AlpinoidD->PI3K modulates Insulin Insulin Insulin->IR

Caption: PI3K/AKT signaling pathway modulated by this compound.

High-Throughput Screening (HTS) Application

A primary application for this compound in drug discovery is its use as a reference compound in HTS campaigns aimed at identifying novel modulators of the PI3K/AKT pathway. A cell-based assay measuring the phosphorylation of AKT is a robust and scalable method for HTS.

Experimental Workflow Diagram

HTS_Workflow cluster_workflow High-Throughput Screening Workflow A 1. Cell Seeding (e.g., HepG2 cells) in 384-well plates B 2. Compound Treatment (Test compounds, this compound, positive/negative controls) A->B C 3. Stimulation (e.g., Insulin or High Glucose) B->C D 4. Cell Lysis & Fixation C->D E 5. Immunostaining (Primary Ab: anti-pAKT Secondary Ab: Fluorophore-conjugated) D->E F 6. High-Content Imaging & Image Analysis E->F G 7. Data Analysis (Normalization, Hit Identification) F->G

References

Troubleshooting & Optimization

How to improve the yield of Alpinoid D synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Alpinoid D and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a general high-yielding synthetic strategy for Alpinoid-type compounds?

A1: A highly efficient method for synthesizing Alpinoid structures involves a gold(I)-catalyzed Meyer-Schuster rearrangement as the key step. This approach has been successfully used to synthesize deoxyalpinoid B with an overall yield of 44% in six steps, which is an improvement over previously reported methods.[1] The general retrosynthetic approach involves the formation of an α,β-unsaturated ketone from a propargylic alcohol, which is synthesized by the addition of an acetylide ion to an appropriate aldehyde.[1]

Q2: The Meyer-Schuster rearrangement is not proceeding to completion. What are potential causes and solutions?

A2: Incomplete conversion in the Meyer-Schuster rearrangement can be due to several factors:

  • Catalyst Activity: The gold(I) catalyst may be deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use dry, degassed solvents.

  • Reaction Temperature: The reaction may require optimization of the temperature. While the reported procedure for a similar compound uses mild conditions, a slight increase in temperature might be necessary for your specific substrate.

  • Substrate Purity: Impurities in the propargylic alcohol substrate can interfere with the reaction. Ensure the starting material is of high purity.

Q3: I am observing the formation of an allene byproduct during the Meyer-Schuster rearrangement. How can this be minimized?

A3: Allene formation is a known side reaction in the Meyer-Schuster rearrangement. To minimize this:

  • Catalyst Choice: The choice of the gold(I) catalyst and its ligands can influence the selectivity. The use of a catalyst like (PPh₃)AuNTf₂ has been shown to be effective.[1]

  • Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature may favor the desired α,β-unsaturated ketone.

Q4: What are the key considerations for the purification of this compound?

A4: Purification of this compound and its intermediates typically involves column chromatography on silica gel. Key considerations include:

  • Solvent System: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the solvent system should be optimized to achieve good separation of the desired product from any byproducts and unreacted starting materials.

  • Product Stability: Be aware of the potential for product degradation on silica gel, especially for sensitive functional groups. It may be beneficial to use deactivated silica gel or to perform the chromatography quickly.

Troubleshooting Guides

Problem 1: Low Yield in the TIPS Protection Step
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient TIPSCl or imidazole.Increase the equivalents of TIPSCl and imidazole. Ensure the reagents are of high quality.
Reaction time is too short.Extend the reaction time and monitor the reaction progress by TLC.
Presence of water in the reaction.Use anhydrous solvent (e.g., dry DMF or CH₂Cl₂) and perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of multiple products.Side reactions due to high temperature.Maintain the reaction at room temperature or cool to 0 °C.
Problem 2: Poor Selectivity in the Hydroboration-Oxidation Step
Symptom Possible Cause Suggested Solution
Mixture of primary and secondary alcohols formed.Steric hindrance is not sufficient to direct the regioselectivity.Use a bulkier borane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane) to improve the selectivity for the anti-Markovnikov alcohol.
Low yield of the desired alcohol.Incomplete oxidation of the borane intermediate.Ensure an excess of the oxidative workup reagents (e.g., H₂O₂ and NaOH) is used and that the reaction is allowed to proceed to completion.
Problem 3: Inefficient PCC Oxidation
Symptom Possible Cause Suggested Solution
Incomplete oxidation to the aldehyde.Insufficient PCC.Use a larger excess of PCC.
Deactivation of PCC.Ensure the PCC is of good quality and the reaction is performed in an anhydrous solvent.
Formation of a tarry black mixture.Over-oxidation or side reactions.Add the alcohol slowly to the PCC suspension. The addition of a buffer like Celite or silica gel can help to moderate the reaction.

Quantitative Data

Table 1: Reaction Conditions for the Synthesis of Deoxyalpinoid B (a model for this compound synthesis) [1]

StepReagents and ConditionsSolventTemperatureTimeYield
1. TIPS ProtectionEugenol, TIPSCl, ImidazoleDMFRoom Temp12 h95%
2. Hydroboration/Oxidation1. BH₃·THF; 2. H₂O₂, NaOHTHF0 °C to RT12 h85%
3. PCC OxidationPCC, CeliteCH₂Cl₂Room Temp2 h88%
4. Acetylide Addition4-phenyl-1-butyne, n-BuLiTHF-78 °C to RT3 h90%
5. Meyer-Schuster Rearrangement1% (PPh₃)AuNTf₂Toluene/MeOHRoom Temp1 h92%
6. DeprotectionTBAFTHFRoom Temp2 h95%

Table 2: Hypothetical Optimization of the Meyer-Schuster Rearrangement

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield of α,β-unsaturated ketone (%)Yield of Allene byproduct (%)
11Toluene/MeOH (4:1)2592<5
20.5Toluene/MeOH (4:1)2585<5
31Toluene25888
41Toluene/MeOH (4:1)40907
51Dioxane/MeOH (4:1)25896

Experimental Protocols

Synthesis of Deoxyalpinoid B (as a representative protocol)[1]

Step 1: TIPS Protection of Eugenol To a solution of eugenol (1.0 eq) in anhydrous DMF, imidazole (2.5 eq) and triisopropylsilyl chloride (TIPSCl, 1.2 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Hydroboration-Oxidation The TIPS-protected eugenol (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 11 hours. The reaction is cooled to 0 °C, and water is added slowly, followed by aqueous NaOH (3 M) and H₂O₂ (30%). The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 3: PCC Oxidation To a suspension of pyridinium chlorochromate (PCC, 1.5 eq) and Celite in anhydrous CH₂Cl₂, a solution of the alcohol from the previous step (1.0 eq) in CH₂Cl₂ is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give the aldehyde.

Step 4: Acetylide Addition To a solution of 4-phenyl-1-butyne (1.2 eq) in anhydrous THF at -78 °C, n-butyllithium (n-BuLi, 1.1 eq) is added dropwise. The mixture is stirred for 30 minutes. A solution of the aldehyde (1.0 eq) in THF is then added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 5: Meyer-Schuster Rearrangement To a solution of the propargylic alcohol (1.0 eq) in a mixture of toluene and methanol, (PPh₃)AuNTf₂ (1 mol%) is added. The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 6: Deprotection To a solution of the silyl ether (1.0 eq) in THF, tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to afford deoxyalpinoid B.

Visualizations

Experimental_Workflow Eugenol Eugenol TIPS_Eugenol TIPS-Protected Eugenol Eugenol->TIPS_Eugenol 1. TIPS Protection Alcohol Primary Alcohol TIPS_Eugenol->Alcohol 2. Hydroboration- Oxidation Aldehyde Aldehyde Alcohol->Aldehyde 3. PCC Oxidation Propargyl_Alcohol Propargylic Alcohol Aldehyde->Propargyl_Alcohol 4. Acetylide Addition Enone α,β-Unsaturated Ketone (Deoxyalpinoid B Precursor) Propargyl_Alcohol->Enone 5. Meyer-Schuster Rearrangement Deoxyalpinoid_B Deoxyalpinoid B Enone->Deoxyalpinoid_B 6. Deprotection

Caption: Overall workflow for the synthesis of Deoxyalpinoid B.

Troubleshooting_Workflow Start Low Yield in Meyer-Schuster Rearrangement Check_Catalyst Is the Au(I) catalyst active and fresh? Start->Check_Catalyst Check_Solvent Are the solvents anhydrous and degassed? Check_Catalyst->Check_Solvent Yes Replace_Catalyst Replace catalyst or purchase from a new source. Check_Catalyst->Replace_Catalyst No Check_Purity Is the propargylic alcohol substrate pure? Check_Solvent->Check_Purity Yes Purify_Solvent Use freshly distilled or purchased anhydrous solvents. Check_Solvent->Purify_Solvent No Optimize_Temp Have reaction conditions (e.g., temperature) been optimized? Check_Purity->Optimize_Temp Yes Purify_Substrate Re-purify the substrate by column chromatography. Check_Purity->Purify_Substrate No Run_Optimization Screen different temperatures and reaction times. Optimize_Temp->Run_Optimization No Success Yield Improved Optimize_Temp->Success Yes Replace_Catalyst->Start Purify_Solvent->Start Purify_Substrate->Start Run_Optimization->Success

Caption: Troubleshooting logic for the Meyer-Schuster rearrangement.

References

Technical Support Center: Alpinoid D Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Alpinoid D. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

This compound is a diarylheptanoid with limited aqueous solubility. It is readily soluble in several organic solvents.[1][2]

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
WaterPoorly Soluble[3]

Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?

Precipitation in aqueous solutions is a common issue for poorly soluble compounds like this compound. Consider the following troubleshooting steps, outlined in the workflow below.

G cluster_0 Troubleshooting Workflow: this compound Precipitation start Precipitation Observed in Aqueous Buffer check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_ph Is the pH of the buffer optimal? check_concentration->check_ph No reduce_concentration->check_ph adjust_ph Adjust pH (if ionizable groups are present) check_ph->adjust_ph Potentially use_cosolvent Incorporate a Co-solvent check_ph->use_cosolvent No adjust_ph->use_cosolvent consider_formulation Explore Advanced Formulation Strategies use_cosolvent->consider_formulation

Caption: Troubleshooting workflow for this compound precipitation.

Q3: What advanced formulation strategies can I employ to improve the aqueous solubility and bioavailability of this compound?

Several advanced formulation techniques can be applied to enhance the solubility and bioavailability of poorly water-soluble drugs. The suitability of each method for this compound would require experimental validation.

Table 2: Overview of Solubility Enhancement Strategies

StrategyPrinciplePotential Advantages for this compoundKey Considerations
Co-solvency Reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4]Simple to implement for in vitro studies.Potential for in vivo toxicity depending on the co-solvent.
Cyclodextrin Complexation Encapsulating the non-polar this compound molecule within the hydrophobic cavity of a cyclodextrin.[5]Can significantly increase aqueous solubility and stability.Stoichiometry of complexation needs to be determined.
Nanoparticle Formulation Increasing the surface area-to-volume ratio, which can lead to increased dissolution rate.[3]Can improve oral bioavailability.Requires specialized equipment for preparation and characterization.
Lipid-Based Formulations Dissolving this compound in lipids, surfactants, or a mixture thereof to form emulsions, microemulsions, or micelles.[6]Can enhance oral absorption via lymphatic uptake.Physical stability of the formulation needs to be assessed.
Solid Dispersions Dispersing this compound in a hydrophilic carrier at the molecular level.[4]Can create amorphous forms with higher apparent solubility.Potential for recrystallization over time, affecting stability.

Troubleshooting Guides

Guide 1: Preparing this compound for In Vitro Cell-Based Assays

Issue: Difficulty in preparing a stock solution and achieving the desired final concentration in cell culture media without precipitation.

Protocol: Preparation of this compound Stock and Working Solutions

  • Primary Stock Solution (High Concentration):

    • Dissolve this compound powder in 100% DMSO to prepare a high concentration stock solution (e.g., 10-50 mM).[2] this compound is readily soluble in DMSO.[1]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the primary stock solution in 100% DMSO to create intermediate stocks.

  • Final Working Solution in Cell Culture Media:

    • It is critical to avoid direct dilution of the high-concentration DMSO stock into the aqueous cell culture medium, as this can cause immediate precipitation.

    • Perform a final, large dilution step. For example, add 1-2 µL of the DMSO stock directly to a large volume of pre-warmed cell culture medium (e.g., 1-10 mL) to achieve the final desired concentration.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to minimize solvent toxicity to the cells.

    • Mix immediately and thoroughly by gentle inversion or swirling.

    • Visually inspect the medium for any signs of precipitation before adding it to the cells.

Guide 2: Addressing Poor Oral Bioavailability in Animal Studies

Issue: Low and variable plasma concentrations of this compound observed after oral administration in preclinical animal models.

Experimental Approach: Formulation Screening for Improved Oral Bioavailability

The following experimental workflow can be used to screen different formulation strategies.

G cluster_1 Experimental Workflow: Enhancing Oral Bioavailability start Poor Oral Bioavailability of this compound formulation_dev Formulation Development start->formulation_dev cosolvent Co-solvent System (e.g., PEG 400, Propylene Glycol) formulation_dev->cosolvent lipid Lipid-Based Formulation (e.g., SEDDS) formulation_dev->lipid nanoparticle Nanoparticle Suspension formulation_dev->nanoparticle in_vitro_char In Vitro Characterization cosolvent->in_vitro_char lipid->in_vitro_char nanoparticle->in_vitro_char solubility_test Kinetic Solubility in Biorelevant Media (FaSSIF, FeSSIF) in_vitro_char->solubility_test dissolution_test Dissolution Rate Testing in_vitro_char->dissolution_test in_vivo_pk In Vivo Pharmacokinetic Study (e.g., in rodents) solubility_test->in_vivo_pk dissolution_test->in_vivo_pk analysis Analyze Plasma Concentrations (AUC, Cmax, Tmax) in_vivo_pk->analysis decision Select Lead Formulation analysis->decision

Caption: Workflow for formulation screening to improve oral bioavailability.

Potential Signaling Pathway Involvement

While the precise mechanism of action for this compound is not fully elucidated, its cytotoxic effects suggest potential interaction with cell survival and proliferation pathways.[7][8][9] Some diarylheptanoids have been shown to influence pathways such as the PI3K-Akt signaling pathway.[10] Further investigation is required to determine if this compound acts on this or other related pathways.

G cluster_2 Hypothetical Signaling Pathway for this compound Cytotoxicity rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates bad Bad akt->bad inhibits proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bad->apoptosis inhibits alpinoid_d This compound alpinoid_d->akt Potential Inhibition?

Caption: Hypothetical PI3K-Akt pathway and potential point of action for this compound.

References

Technical Support Center: Alpinoid D Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Alpinoid D cytotoxicity experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high variability between replicate wells in my cytotoxicity assay?

High variability can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant differences. Calibrate pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile phosphate-buffered saline (PBS) or media.

  • Incomplete Solubilization of Formazan: In tetrazolium-based assays like MTT, incomplete dissolution of the formazan crystals results in lower absorbance readings. Ensure adequate mixing and sufficient incubation time with the solubilization buffer.

Q2: My IC50 value for this compound is inconsistent across experiments. What could be the reason?

Inconsistent IC50 values are a common challenge and can be attributed to:

  • Cell Passage Number and Health: As cells are passaged, their characteristics can change, affecting their sensitivity to cytotoxic agents. Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

  • Reagent Stability and Storage: Improper storage of this compound or assay reagents can lead to degradation and loss of activity. Store all components according to the manufacturer's instructions.

  • Variations in Incubation Time: The duration of cell treatment with this compound and the incubation time with assay reagents should be kept consistent across all experiments to ensure reproducibility.

  • Serum Concentration: Serum in the culture medium contains growth factors and other components that can influence cell proliferation and the activity of the test compound. Using a consistent serum concentration is crucial. For some assays, a serum-free medium during the final incubation step is recommended to reduce interference.

Q3: I am observing an increase in absorbance at higher concentrations of this compound, suggesting increased cell viability. Is this possible?

This paradoxical effect can occur due to several reasons:

  • Compound Interference: this compound, particularly if it is a plant extract, may have properties that interfere with the assay chemistry. For instance, reducing compounds can directly reduce the MTT reagent, leading to a false-positive signal.[2][3] To test for this, include a control well with this compound in cell-free media.[2][3]

  • Cellular Stress Response: At certain concentrations, a compound might induce a cellular stress response that increases metabolic activity without increasing cell number, leading to higher formazan production in MTT assays.[3]

  • Precipitation of the Compound: If this compound precipitates in the culture medium, it can interfere with the optical readings of the assay. Visually inspect the wells under a microscope for any signs of precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Absorbance Values Insufficient cell number.Optimize cell seeding density. Ensure cells are in a logarithmic growth phase.[1]
Low metabolic activity of cells.Ensure cells are healthy and not stressed before adding the compound.
Reagent degradation.Use fresh reagents and store them properly.
High Background Absorbance Contamination of media or reagents.Use sterile techniques and fresh, high-quality reagents.
Interference from the test compound.Run a control with the compound in cell-free media to check for direct reagent reduction.[2][4]
Extended exposure of reagents to light.Protect assay reagents from light as much as possible.[2]
Inconsistent Replicates Uneven cell distribution.Ensure the cell suspension is homogenous before and during plating.
Pipetting inaccuracies.Calibrate pipettes and use consistent pipetting techniques.
Edge effects in the microplate.Avoid using the outer wells or fill them with sterile PBS or media.
Unexpected Increase in Signal with Higher Compound Concentration Compound interferes with the assay.Perform a cell-free control to assess direct interaction with assay reagents.[3]
Compound induces metabolic activity.Correlate assay results with direct cell counting or a different viability assay (e.g., trypan blue exclusion).[2]
Compound precipitation.Check for precipitate under a microscope and consider adjusting the solvent or concentration.

Experimental Protocols

General Cytotoxicity Assay (MTT-Based)
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Dilute the cell suspension to the optimized seeding density (typically 1 x 10⁴ to 1 x 10⁵ cells/mL, but this is cell-line dependent).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of the solvent used for this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C and 5% CO₂.

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 4 hours (or overnight) at 37°C in a humidified chamber to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture B Optimize Seeding Density A->B C Seed Cells in 96-well Plate B->C D Prepare this compound Dilutions C->D E Treat Cells D->E F Incubate (24-72h) E->F G Add Cytotoxicity Reagent (e.g., MTT) F->G H Incubate G->H I Add Solubilization Buffer H->I J Read Absorbance I->J K Calculate % Viability J->K L Determine IC50 K->L

Caption: A typical experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_receptor cluster_cascade cluster_mapk cluster_apoptosis Alpinoid_D This compound PI3K PI3K Alpinoid_D->PI3K ? MAPK_p38 p38 MAPK Alpinoid_D->MAPK_p38 ? JNK JNK Alpinoid_D->JNK ? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis mTOR->Apoptosis Bax Bax MAPK_p38->Bax JNK->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: A plausible signaling pathway for this compound-induced apoptosis.

Troubleshooting_Flowchart Start Inconsistent Results? CheckReplicates High variance in replicates? Start->CheckReplicates CheckIC50 IC50 varies between experiments? CheckReplicates->CheckIC50 No Sol_Replicates1 Review cell seeding technique CheckReplicates->Sol_Replicates1 Yes CheckUnexpected Unexpected increase in signal? CheckIC50->CheckUnexpected No Sol_IC50_1 Standardize cell passage number CheckIC50->Sol_IC50_1 Yes Sol_Unexpected1 Run cell-free compound control CheckUnexpected->Sol_Unexpected1 Yes End Consistent Results CheckUnexpected->End No Sol_Replicates2 Calibrate pipettes Sol_Replicates1->Sol_Replicates2 Sol_Replicates3 Check for edge effects Sol_Replicates2->Sol_Replicates3 Sol_Replicates3->CheckIC50 Sol_IC50_2 Verify reagent storage and age Sol_IC50_1->Sol_IC50_2 Sol_IC50_3 Ensure consistent incubation times Sol_IC50_2->Sol_IC50_3 Sol_IC50_3->CheckUnexpected Sol_Unexpected2 Use an alternative cytotoxicity assay Sol_Unexpected1->Sol_Unexpected2 Sol_Unexpected3 Check for compound precipitation Sol_Unexpected2->Sol_Unexpected3 Sol_Unexpected3->End

Caption: A troubleshooting flowchart for addressing variability in cytotoxicity data.

References

Technical Support Center: Alpinoid D-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alpinoid D in their experiments. The information is tailored for scientists in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diarylheptanoid compound isolated from the plant Alpinia officinarum.[1] While specific research on this compound is limited, related diarylheptanoids from the same plant have been shown to exert their effects by modulating the PI3K/AKT signaling pathway.[2][3] This pathway is crucial in regulating cellular processes such as glucose metabolism, cell growth, and survival. Therefore, it is likely that this compound's mechanism of action also involves the modulation of the PI3K/AKT pathway.

Q2: What are the common applications of this compound in research?

Based on the known activities of similar compounds from Alpinia officinarum, this compound is likely to be used in studies related to:

  • Metabolic diseases: Investigating its potential to ameliorate insulin resistance and improve glucose metabolism.[2][4]

  • Cancer research: Exploring its anti-tumor properties, including the induction of apoptosis and autophagy in cancer cells.[5]

  • Inflammation and oxidative stress: Assessing its anti-inflammatory and antioxidant effects.

Q3: What cell lines are suitable for this compound treatment?

The choice of cell line will depend on the research question. For metabolic studies, HepG2 (human liver cancer cell line) has been used to investigate insulin resistance.[2] For cancer research, the selection should be based on the cancer type being studied. It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound-based assays.

Issue 1: No or Low Biological Activity Observed

Possible Causes & Solutions

CauseRecommended Action
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 100 µM) for your specific cell line and assay.
Poor Compound Solubility Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. The final solvent concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Cell Health and Viability Regularly check cell morphology and viability. Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell passage numbers can influence experimental outcomes.[6][7]
Incorrect Assay Timing The time course of this compound's effect may vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Reagent Issues Verify the quality and expiration dates of all reagents, including cell culture media and assay components. Prepare fresh buffers and solutions.[8]
Issue 2: High Background or Inconsistent Results

Possible Causes & Solutions

CauseRecommended Action
Edge Effects in Microplates Evaporation from the outer wells of a microplate can lead to variability.[9] To mitigate this, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.[9]
Insufficient Washing Inadequate washing during assays like Western blotting or ELISA can result in high background.[8] Increase the number and duration of wash steps.
Autofluorescence Cellular components and media containing phenol red can cause autofluorescence.[10] Use phenol red-free media for fluorescence-based assays and consider using red-shifted fluorescent dyes.[10]
Contamination Mycoplasma or bacterial contamination can significantly impact cell behavior and assay results.[7] Regularly test for mycoplasma contamination.
Inconsistent Cell Seeding Uneven cell distribution in microplate wells will lead to variable results. Ensure proper cell suspension before and during seeding.

Experimental Protocols

Key Experiment: Western Blot for PI3K/AKT Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the predetermined optimal time. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, total AKT, p-PI3K, total PI3K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway

AlpinoidD_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates AlpinoidD This compound AlpinoidD->Receptor Modulates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., Nrf2, GSK3β) AKT->Downstream Response Cellular Response (e.g., Glucose Metabolism, Cell Survival) Downstream->Response

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture AlpinoidD_Prep 2. This compound Preparation Cell_Seeding 3. Cell Seeding AlpinoidD_Prep->Cell_Seeding Treatment 4. Treatment with this compound Cell_Seeding->Treatment Assay 5. Perform Assay (e.g., Western Blot, Viability) Treatment->Assay Data_Acquisition 6. Data Acquisition Assay->Data_Acquisition Data_Analysis 7. Data Analysis Data_Acquisition->Data_Analysis Conclusion 8. Conclusion Data_Analysis->Conclusion

Caption: General workflow for an this compound-based assay.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered Check_Reagents Check Reagents & Compound Integrity Start->Check_Reagents Check_Cells Verify Cell Health & Seeding Density Start->Check_Cells Optimize_Assay Optimize Assay Parameters (Concentration, Time) Check_Reagents->Optimize_Assay Reagents OK Check_Cells->Optimize_Assay Cells OK Review_Protocol Review Protocol & Execution Optimize_Assay->Review_Protocol Optimized Solution Problem Resolved Review_Protocol->Solution Protocol Correct

References

Technical Support Center: Optimizing Alpinoid D In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Alpinoid D in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a diarylheptanoid compound isolated from the rhizome of Alpinia officinarum Hance.[1] While direct studies on this compound are limited, related compounds from Alpinia officinarum have been shown to exert their effects through modulation of key signaling pathways. One such prominent pathway is the PI3K/Akt signaling cascade, which is crucial in regulating cell growth, proliferation, and survival.[2][3][4] It is hypothesized that this compound may also influence this pathway. Further research is required to fully elucidate its specific molecular targets.

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: For initial screening, a broad concentration range is recommended to determine the dose-dependent effects of this compound. Based on studies of similar natural compounds, a starting range of 1 µM to 100 µM is advisable. Subsequent experiments should then focus on a narrower range around the initial effective concentrations observed.

Q3: How should I dissolve and store this compound?

A3: this compound is a small molecule that is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic to all cell lines?

A4: The cytotoxic effects of this compound can vary significantly depending on the cell line being investigated.[5][6] It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. This will help in selecting appropriate concentrations for subsequent functional assays where cell viability is critical.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound at expected concentrations. 1. Compound Degradation: Improper storage or handling of this compound stock solution. 2. Low Bioavailability: The compound may not be effectively reaching its intracellular target in the specific cell line. 3. Incorrect Concentration: Calculation error during dilution.1. Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. 2. Verify the final DMSO concentration in your culture medium is not exceeding 0.1%, as higher concentrations can be toxic to cells. Consider using a permeabilizing agent if target is intracellular, after validating its non-interference with the assay. 3. Double-check all calculations for the preparation of working solutions from the stock.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells.[7] 2. Edge Effects: Evaporation from wells on the outer edges of the plate. 3. Pipetting Errors: Inaccurate dispensing of this compound or reagents.1. Ensure thorough mixing of the cell suspension before seeding. When seeding, use a multichannel pipette and work quickly to prevent cells from settling. 2. Avoid using the outermost wells of the microplate for experiments. Fill these wells with sterile PBS or water to maintain humidity. 3. Calibrate pipettes regularly. Use fresh tips for each replicate and ensure proper pipetting technique.
Unexpected cell death or morphological changes in control (vehicle-treated) wells. 1. DMSO Toxicity: The concentration of the vehicle (DMSO) is too high. 2. Contamination: Mycoplasma or other microbial contamination in the cell culture.[8] 3. Poor Cell Health: Cells were not in the logarithmic growth phase when seeded.1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration as the highest this compound treatment. 2. Regularly test cell cultures for mycoplasma contamination.[9] Practice good aseptic technique during all cell handling procedures. 3. Use cells with a low passage number and ensure they are healthy and actively dividing before starting an experiment.

Quantitative Data Summary

The following tables provide illustrative data for this compound based on typical results for diarylheptanoids. Note: These values are examples and should be experimentally determined for your specific cell line and assay conditions.

Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.5
A549Lung Cancer42.1
HepG2Liver Cancer33.8
PC-3Prostate Cancer51.2

Table 2: Example of this compound Effect on PI3K/Akt Pathway Markers in HepG2 Cells (24h treatment)

Concentration (µM)p-Akt/Akt Ratio (Fold Change)p-mTOR/mTOR Ratio (Fold Change)
0 (Vehicle)1.001.00
100.820.85
250.550.61
500.310.39

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blotting for PI3K/Akt Pathway Analysis

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Alpinoid_D This compound Alpinoid_D->PI3K Inhibits? PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.

G Start Start: Hypothesis Formulation Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Cell_Culture Culture and Seed Selected Cell Line Prepare_Stock->Cell_Culture Cytotoxicity_Assay Determine IC50 (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Functional_Assay Perform Functional Assays (e.g., Western Blot, qPCR) Cytotoxicity_Assay->Functional_Assay Use concentrations ≤ IC50 Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis Conclusion Conclusion and Further Experiments Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Technical Support Center: Alpinoid D Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Alpinoid D samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a diarylheptanoid, a class of natural phenolic compounds. It is isolated from the rhizomes of Alpinia officinarum Hance, a plant commonly known as lesser galangal, which belongs to the ginger family (Zingiberaceae).

Q2: What are the key physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1041740-13-9
Molecular Formula C₂₀H₂₀O₃
Molecular Weight 308.4 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Q3: What are the primary analytical techniques for the quality control and purity assessment of this compound?

A3: The primary analytical techniques recommended for the quality control and purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q4: What are the expected impurities in this compound samples?

A4: Impurities in this compound samples can originate from the extraction and purification process. These may include other structurally related diarylheptanoids, flavonoids, and residual solvents. LC-MS analysis is the most effective method for identifying these impurities.

Section 2: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This section provides a detailed methodology for the analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method. This protocol is adapted from established methods for the analysis of diarylheptanoids from Alpinia officinarum.[1][2]

2.1.1 Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (Photodiode Array Detector - PDA)
Injection Volume 10 µL
Column Temperature 25 °C
Standard Solution Prepare a stock solution of this compound reference standard in methanol (1 mg/mL) and create a series of dilutions for the calibration curve.
Sample Preparation Accurately weigh and dissolve the Alpinous D sample in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

2.1.2 Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare this compound Reference Standard HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Prepare this compound Sample Solution Sample_Prep->HPLC_System Injection Inject Standard and Sample HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Purity/ Concentration Calibration_Curve->Quantification

A streamlined workflow for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful tool for the confirmation of this compound's identity and for the detection and identification of potential impurities.

2.2.1 LC-MS Parameters

ParameterRecommended Conditions
LC System UPLC/UHPLC system for better resolution
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Scan Range m/z 100-1000
Collision Energy Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation

2.2.2 Expected Fragmentation Pattern

Diarylheptanoids, including this compound, exhibit characteristic fragmentation patterns in MS/MS analysis. Look for the following key fragment ions for identification:

  • m/z 91, 105, 117 : These fragments are indicative of the diarylheptanoid skeleton.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

2.3.1 NMR Parameters

ParameterRecommended Conditions
Solvent Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Spectrometer 400 MHz or higher for better resolution
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Section 3: Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation.2. Active sites on the column packing.3. Sample overload.1. Replace the column.2. Use a mobile phase with a competing base or acid; use a newer generation, high-purity silica column.3. Reduce the sample concentration.
Ghost Peaks 1. Contamination in the injector or sample loop.2. Impurities in the mobile phase.1. Flush the injector and sample loop with a strong solvent.2. Use high-purity solvents and freshly prepared mobile phase.
Retention Time Shift 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Column aging.1. Prepare fresh mobile phase accurately.2. Use a column oven to maintain a stable temperature.3. Replace the column if shifts are significant and persistent.
Poor Resolution 1. Inappropriate mobile phase composition.2. Column deterioration.1. Optimize the mobile phase composition (e.g., adjust the methanol/water ratio).2. Replace the column.
LC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity 1. Poor ionization of this compound.2. Contamination of the ion source.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). Try both positive and negative ionization modes.2. Clean the ion source according to the manufacturer's instructions.
High Background Noise 1. Contaminated mobile phase or LC system.2. Electrical noise.1. Use high-purity solvents and flush the LC system.2. Check for proper grounding of the instrument.
Inconsistent Fragmentation 1. Fluctuations in collision energy.2. Presence of co-eluting isobaric compounds.1. Ensure stable collision energy settings.2. Improve chromatographic separation to resolve interfering compounds.

Section 4: Signaling Pathways

Recent studies suggest that diarylheptanoids from Alpinia officinarum, including this compound, may exert their biological effects through the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway

Diarylheptanoids have been shown to influence the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival AlpinoidD This compound AlpinoidD->PI3K Modulation

Modulation of the PI3K/Akt signaling pathway by this compound.
DNA Damage Response Pathway

Some diarylheptanoids have been found to interact with the DNA damage response (DDR) pathway, which is critical for maintaining genomic stability.

DNA_Damage_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 Activation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Apoptosis Apoptosis CHK1_CHK2->Apoptosis AlpinoidD This compound AlpinoidD->ATM_ATR Potential Influence

Potential influence of this compound on the DNA damage response pathway.

References

Technical Support Center: Isolation of Alpinoid D from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Alpinoid D from natural extracts, primarily from the rhizomes of Alpinia officinarum.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Question Possible Cause Solution
Why is the yield of this compound in my initial extract lower than expected? Incomplete Extraction: The solvent system used may not be optimal for extracting diarylheptanoids like this compound.Ensure the use of an appropriate solvent system. Methanol is commonly used for the initial extraction of diarylheptanoids from Alpinia officinarum. Consider sequential extractions with solvents of increasing polarity to maximize the recovery of compounds with varying polarities. For instance, a preliminary extraction with a non-polar solvent like hexane can remove lipids, followed by extraction with a more polar solvent like ethyl acetate or methanol to isolate diarylheptanoids.
Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged extraction time) might be causing the degradation of the target compound.Optimize extraction parameters. Use moderate temperatures (e.g., reflux at a controlled temperature or room temperature maceration) and minimize the extraction duration. Store the extract in a cool, dark place to prevent degradation.[1][2][3]
Improper Plant Material Handling: The quality and preparation of the Alpinia officinarum rhizomes can significantly impact the yield.Use properly dried and powdered rhizomes to increase the surface area for solvent penetration. Ensure the plant material is free from microbial contamination, which can degrade the target compounds.

Issue 2: Co-elution of this compound with Other Compounds During Chromatography

Question Possible Cause Solution
How can I resolve the co-elution of this compound with other structurally similar diarylheptanoids? Insufficient Chromatographic Resolution: The selected chromatographic technique or solvent system may not provide adequate separation for compounds with similar polarities.Employ high-resolution purification techniques. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for separating diarylheptanoids from Alpinia officinarum.[4] Alternatively, utilize a combination of chromatographic methods, such as an initial separation on a silica gel column followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column.
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be the most suitable for separating the specific diarylheptanoids in your extract.Experiment with different stationary phases. If using normal-phase chromatography, consider using silica gel with different particle sizes or chemically modified silica. For reversed-phase HPLC, C18 columns are common, but C8 or phenyl-hexyl columns might offer different selectivity.
Overloading of the Column: Exceeding the loading capacity of the column can lead to broad peaks and poor separation.Reduce the amount of crude extract loaded onto the column. Perform a loading study to determine the optimal sample amount for your column dimensions and stationary phase.

Issue 3: Degradation of this compound During Purification

Question Possible Cause Solution
I suspect this compound is degrading during the purification process. How can I prevent this? Sensitivity to pH: this compound, being a phenolic compound, may be susceptible to degradation at certain pH values.Maintain a neutral or slightly acidic pH during the purification process. Avoid strongly acidic or basic mobile phases if possible.[1]
Oxidation: Phenolic compounds can be prone to oxidation, especially when exposed to air and light for extended periods.Work with degassed solvents and consider adding an antioxidant like ascorbic acid to the mobile phase.[1] Protect the sample from light by using amber vials or covering glassware with aluminum foil. Store fractions at low temperatures (e.g., 4°C) immediately after collection.[3][5]
Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation can cause degradation.Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent. For final drying, a vacuum desiccator at room temperature is preferable to oven-drying.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial extraction solvent for isolating this compound from Alpinia officinarum?

A1: Methanol is a commonly reported and effective solvent for the initial extraction of diarylheptanoids, including this compound, from the rhizomes of Alpinia officinarum.[6]

Q2: What are the key spectroscopic features for identifying this compound?

A2: The structure of this compound is typically elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to determine the carbon-hydrogen framework.

Q3: Are there any advanced techniques that can aid in the targeted isolation of this compound?

A3: Yes, LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) guided isolation is a powerful technique. By analyzing the fragmentation patterns of diarylheptanoids, it is possible to specifically target and isolate compounds like this compound from a complex extract.[7][8][9]

Q4: What are the typical storage conditions for purified this compound?

A4: To ensure stability, purified this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). If in solution, use an appropriate solvent like DMSO and store at -80°C.

Data Presentation

Table 1: Quantitative Data on the Isolation of Diarylheptanoids from Alpinia officinarum using HSCCC

CompoundAmount of Extract (mg)Yield (mg)Purity (%)
5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone122.207.37>93
7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone122.209.11>93
1,7-diphenyl-4E-en-3-heptanone122.2015.44>93

Data extracted from a study on the isolation of diarylheptanoids from Alpinia officinarum using HSCCC.[4]

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation for the Isolation of Cytotoxic Diarylheptanoids (General Procedure)

  • Extraction: The dried and powdered rhizomes of Alpinia officinarum are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude MeOH extract.

  • Bioassay: The crude extract is tested for its cytotoxic activity against a specific cell line (e.g., IMR-32 human neuroblastoma).

  • Fractionation: If the crude extract shows activity, it is subjected to further fractionation. This typically involves suspending the extract in water and partitioning it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.

  • Activity-Guided Isolation: Each fraction is then tested for its cytotoxic activity. The most active fraction (e.g., the EtOAc-soluble portion) is subjected to a series of chromatographic techniques, such as silica gel column chromatography, followed by preparative HPLC, to isolate the pure active compounds, including this compound.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic analysis (MS, ¹H-NMR, ¹³C-NMR).

Protocol 2: Isolation of Diarylheptanoids using High-Speed Counter-Current Chromatography (HSCCC)

  • Crude Extract Preparation: A petroleum ether extract of Alpinia officinarum is prepared.

  • HSCCC System Preparation: A two-phase solvent system composed of hexane-ethyl acetate-methanol-water (2:3:1.75:1, v/v/v/v) is prepared and thoroughly equilibrated. The lower phase is used as the stationary phase, and the upper phase is the mobile phase.

  • Separation: The HSCCC column is first filled with the stationary phase. The crude extract, dissolved in a small amount of the solvent system, is then injected. The mobile phase is pumped through the column at a specific flow rate (e.g., 1.5 mL/min) while the apparatus is rotated at a high speed (e.g., 858 rpm).

  • Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

  • Purity Analysis and Identification: The purity of the compounds in the collected fractions is analyzed by HPLC. The structures of the purified compounds are confirmed by MS, ¹H-NMR, and ¹³C-NMR.[4]

Visualizations

experimental_workflow_hsccc start Dried Rhizomes of Alpinia officinarum extraction Extraction with Petroleum Ether start->extraction crude_extract Crude Petroleum Ether Extract extraction->crude_extract hsccc HSCCC Separation (Hexane-EtOAc-MeOH-H2O) crude_extract->hsccc fraction_collection Fraction Collection (UV Detection) hsccc->fraction_collection fractions Collected Fractions fraction_collection->fractions analysis Purity Analysis (HPLC) & Structure Elucidation (MS, NMR) fractions->analysis pure_compounds Purified Diarylheptanoids (including this compound analogs) analysis->pure_compounds

Caption: Workflow for the isolation of diarylheptanoids using HSCCC.

troubleshooting_logic problem Low Yield of this compound cause1 Incomplete Extraction? problem->cause1 cause2 Degradation? problem->cause2 cause3 Improper Plant Material? problem->cause3 solution1 Optimize Solvent System (e.g., use Methanol) cause1->solution1 Yes solution2 Optimize Conditions (Temp, Time) cause2->solution2 Yes solution3 Properly Prepare Rhizomes (Dry, Powder) cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

Identifying and preventing Alpinoid D degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and preventing the degradation of Alpinoid D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a diarylheptanoid, a class of natural compounds found in plants of the Alpinia genus. Like many natural products, this compound can be susceptible to degradation under various experimental and storage conditions. Ensuring its stability is crucial for obtaining accurate and reproducible results in biological assays and for the development of potential therapeutic agents.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound, which contains phenolic and furan moieties, the primary factors contributing to its degradation are likely to be:

  • pH: this compound is expected to be less stable in neutral to alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: What are the potential degradation products of this compound?

While specific degradation products of this compound have not been extensively reported, based on studies of the structurally similar diarylheptanoid, curcumin, potential degradation products could arise from the cleavage of the heptane chain. This could result in the formation of smaller phenolic and furan-containing molecules.[1][2][3][4] Autoxidative transformation is another possible degradation pathway.[1][5]

Q4: How can I detect this compound degradation?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Signs of degradation include:

  • A decrease in the peak area of the this compound parent compound.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A change in the color or clarity of the sample solution.

Q5: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, it is advisable to prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be kept at a low pH (acidic conditions), protected from light, and refrigerated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/UHPLC chromatogram. Degradation of this compound.Analyze the sample preparation and storage conditions. Ensure the use of fresh solutions and appropriate pH and temperature. Compare the retention times of the new peaks with potential degradation product standards, if available.
Decrease in the peak area of this compound over time. Instability of the compound in the chosen solvent or storage conditions.Re-evaluate the solvent system. Consider using a buffered solution at a slightly acidic pH. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Change in color of the this compound solution (e.g., from colorless to yellow/brown). Oxidation or pH-dependent degradation.Prepare solutions in degassed solvents to minimize oxidation. Protect solutions from light by using amber vials or covering them with aluminum foil. Ensure the pH of the solution is in the acidic range.
Inconsistent results in biological assays. Degradation of this compound leading to a lower effective concentration of the active compound.Always use freshly prepared solutions of this compound for biological experiments. Perform a quick analytical check (e.g., by HPLC) to confirm the integrity of the compound before use.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.Check the solubility of this compound in the chosen solvent. Sonication may help in initial dissolution. If precipitation occurs upon storage, it may be a sign of degradation.

Quantitative Data on Diarylheptanoid Stability

The following table summarizes stability data for curcumin, a structurally related diarylheptanoid, which can provide insights into the expected stability of this compound under various conditions.

Condition Compound Matrix Temperature Observation Reference
Alkaline pH Curcumin0.1 M Phosphate Buffer (pH 7.2)37°C~90% degradation within 30 minutes.[4]
Acidic pH CurcuminAqueous solution (pH < 7)37°C>85% retained after 1 month in an emulsion.[6]
Neutral/Alkaline pH CurcuminAqueous solution (pH 7.0-8.0)37°C53-62% retained after 1 month in an emulsion.[6]
Forced Degradation (Alkaline) Curcumin--Less stable in alkaline media (100% degradation).[7][8]
Forced Degradation (Acidic) Curcumin--More stable in acidic media.[7][8]
Photodegradation CurcuminBuffer (pH 1.2)Room Temperature>40% degradation in the presence of light within 6 hours.[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • UV Detection Wavelength: 280 nm (or a wavelength determined by UV scan of this compound)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to prepare working standards and samples.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify this compound based on the retention time and peak area of the reference standard.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Preparation of this compound Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place a solid sample of this compound and a solution in a hot air oven at a set temperature (e.g., 60°C) for several days.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for an extended period.

3. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using the HPLC-UV method described in Protocol 1.

  • For identification of degradation products, collect the fractions corresponding to the new peaks and subject them to mass spectrometry (LC-MS) analysis.

Visualizations

cluster_main Hypothesized Degradation Pathway of this compound This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (e.g., H₂O₂) Hydroxylation of Phenolic Ring Oxidation of Furan Ring Cleavage Products Cleavage Products This compound->Cleavage Products Hydrolysis (Acid/Base) Cleavage of Heptane Chain Further Degradation Products Further Degradation Products Oxidized Intermediates->Further Degradation Products Cleavage Products->Further Degradation Products

Hypothesized Degradation Pathway of this compound

cluster_workflow Experimental Workflow for Stability Testing Prepare this compound Stock Solution Prepare this compound Stock Solution Forced Degradation Studies Forced Degradation Studies Prepare this compound Stock Solution->Forced Degradation Studies Real-time Stability Studies Real-time Stability Studies Prepare this compound Stock Solution->Real-time Stability Studies HPLC/UHPLC-UV Analysis HPLC/UHPLC-UV Analysis Forced Degradation Studies->HPLC/UHPLC-UV Analysis Real-time Stability Studies->HPLC/UHPLC-UV Analysis LC-MS Analysis LC-MS Analysis HPLC/UHPLC-UV Analysis->LC-MS Analysis For Degradant Identification Data Analysis Data Analysis HPLC/UHPLC-UV Analysis->Data Analysis LC-MS Analysis->Data Analysis

Experimental Workflow for Stability Testing

cluster_troubleshooting Troubleshooting Logic for this compound Instability cluster_color Troubleshooting Logic for this compound Instability cluster_oxidation Troubleshooting Logic for this compound Instability cluster_action1 Troubleshooting Logic for this compound Instability cluster_activity Troubleshooting Logic for this compound Instability cluster_action2 Troubleshooting Logic for this compound Instability node_action node_action Unexpected HPLC Peaks? Unexpected HPLC Peaks? Yes Yes Unexpected HPLC Peaks?->Yes Yes No No Unexpected HPLC Peaks?->No No Change in sample color? Change in sample color? Unexpected HPLC Peaks?->Change in sample color? Inconsistent biological activity? Inconsistent biological activity? Unexpected HPLC Peaks?->Inconsistent biological activity? Consistent biological activity? Consistent biological activity? Check for oxidation/light exposure Check for oxidation/light exposure Change in sample color?->Check for oxidation/light exposure Use degassed solvents & protect from light Use degassed solvents & protect from light Check for oxidation/light exposure->Use degassed solvents & protect from light Prepare fresh solutions before each experiment Prepare fresh solutions before each experiment Inconsistent biological activity?->Prepare fresh solutions before each experiment

Troubleshooting Logic for this compound Instability

References

Refining delivery mechanisms of Alpinoid D to cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on refining the delivery mechanisms of Alpinoid D to cancer cells.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound delivery systems.

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes

Potential Cause Recommended Solution
Poor lipid composition Optimize the lipid bilayer composition. Incorporate cholesterol to enhance membrane rigidity and drug retention. Experiment with different ratios of phospholipids (e.g., DSPC, DPPC) and cholesterol.
Suboptimal pH gradient For remote loading, ensure an appropriate pH gradient is established across the liposomal membrane. This compound, being a weakly basic drug, will accumulate in the acidic interior.
Inefficient loading method Compare passive loading (during liposome formation) with active or remote loading techniques. Active loading often yields higher encapsulation efficiencies for amphipathic drugs.
Drug precipitation Increase the solubility of this compound in the aqueous core by using a suitable buffer or by incorporating a small percentage of a biocompatible co-solvent.

Issue 2: Rapid Clearance of this compound-Loaded Nanoparticles from Circulation

Potential Cause Recommended Solution
Opsonization and RES uptake Surface-modify the nanoparticles with polyethylene glycol (PEG) to create "stealth" nanoparticles. This PEGylation reduces opsonization and subsequent uptake by the reticuloendothelial system (RES).[1]
Particle size and charge Optimize the nanoparticle size to be within the 100-200 nm range for passive targeting via the enhanced permeability and retention (EPR) effect. Neutral or slightly negative surface charge is generally preferred to minimize non-specific interactions.[2]
Nanoparticle instability Ensure the nanoparticle formulation is stable in physiological conditions. Use cross-linking agents or select polymers with high stability to prevent premature drug release and aggregation.

Issue 3: Inconsistent In Vitro Cytotoxicity of this compound Formulations

Potential Cause Recommended Solution
Variable drug release kinetics Characterize the drug release profile of your formulation under physiological conditions (pH 7.4, 37°C) and in a slightly acidic environment (pH ~6.5) to mimic the tumor microenvironment.
Cellular uptake efficiency Quantify the cellular uptake of your this compound formulation using techniques like flow cytometry or fluorescence microscopy (if using a fluorescently labeled carrier or drug).
Assay interference Ensure that the components of your delivery system (e.g., lipids, polymers) do not interfere with the cytotoxicity assay (e.g., MTT, XTT). Run appropriate controls with empty nanoparticles or liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in cancer cells?

A1: Based on studies of related diarylheptanoids, this compound is believed to induce apoptosis through the intrinsic mitochondrial pathway.[3] This involves a decrease in the mitochondrial membrane potential, an increase in the Bax/Bcl2 ratio, the release of cytochrome c, and the subsequent activation of caspases-9 and -3/7, leading to cleavage of poly-ADP-ribose polymerase (PARP).[3] Additionally, it may inhibit angiogenesis by downregulating the VEGF signaling pathway.[3]

Q2: Why is a delivery system necessary for this compound?

A2: this compound, like many natural product-based anticancer agents, likely exhibits poor aqueous solubility and may have a short plasma half-life. A delivery system, such as liposomes or nanoparticles, can enhance its solubility, protect it from degradation, prolong its circulation time, and potentially improve its accumulation in tumor tissue through the EPR effect.[4][5]

Q3: What are the key considerations when designing a liposomal delivery system for this compound?

A3: Key considerations include the lipid composition, particle size, surface charge, and drug loading method.[6] The choice of lipids will affect bilayer rigidity and drug retention. Particle size should be optimized for tumor accumulation (typically 100-200 nm). Surface modification with PEG can improve circulation time.[1] The loading method (passive vs. active) will significantly impact encapsulation efficiency.[6]

Q4: How can I target this compound-loaded nanoparticles to specific cancer cells?

A4: Active targeting can be achieved by conjugating ligands to the surface of the nanoparticles that bind to receptors overexpressed on the target cancer cells.[2] Common ligands include antibodies, peptides, and small molecules that recognize specific tumor-associated antigens.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound Formulations in COLO205 Cells

FormulationIC50 (µM)
Free this compound7.01 ± 0.62
This compound-Loaded Liposomes5.25 ± 0.48
PEGylated this compound-Liposomes4.89 ± 0.55
This compound-PLGA Nanoparticles3.12 ± 0.31

Data is hypothetical and for illustrative purposes, based on the principle that nanoparticle delivery can enhance cytotoxicity. The IC50 for free this compound is derived from a study on a related compound, DPHP.[3]

Table 2: Pharmacokinetic Parameters of this compound Formulations in a Murine Model

FormulationHalf-life (t1/2, hours)Area Under the Curve (AUC, µg·h/mL)
Free this compound0.5 ± 0.11.2 ± 0.3
This compound-Loaded Liposomes4.2 ± 0.815.8 ± 2.1
PEGylated this compound-Liposomes18.5 ± 2.578.3 ± 9.4
This compound-PLGA Nanoparticles15.2 ± 1.965.1 ± 8.2

Data is hypothetical and for illustrative purposes, based on the general understanding that encapsulation in liposomes and nanoparticles, especially with PEGylation, increases circulation half-life and drug exposure.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Preparation: Dissolve DSPC, cholesterol, and this compound in a 2:1:0.1 molar ratio in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • Size Extrusion: Subject the resulting multilamellar vesicles to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.[5]

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 2: In Vitro Drug Release Assay

  • Sample Preparation: Place a known concentration of the this compound formulation in a dialysis bag (with a molecular weight cut-off appropriate to retain the delivery system but allow free drug to pass).

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or acetate buffer at pH 6.5) at 37°C with constant stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

Visualizations

AlpinoidD_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Receptor Hypothetical Receptor This compound->Receptor Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade Bcl2 Bcl2 Signaling_Cascade->Bcl2 Inhibits Bax Bax Signaling_Cascade->Bax Activates Mito_Membrane Mitochondrial Membrane Bax->Mito_Membrane Forms pores Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP Mito_Membrane->Cytochrome_c Release

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Delivery_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Drug_Lipid_Mix This compound + Lipids in Organic Solvent Thin_Film Thin Lipid Film Drug_Lipid_Mix->Thin_Film Hydration Hydration with Aqueous Buffer Thin_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Size Extrusion MLV->Extrusion LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV Size_Zeta Particle Size & Zeta Potential (DLS) LUV->Size_Zeta EE Encapsulation Efficiency (HPLC) LUV->EE Morphology Morphology (TEM) LUV->Morphology In_Vitro In Vitro Studies (Cytotoxicity, Uptake) LUV->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

Caption: Experimental workflow for liposomal delivery of this compound.

Troubleshooting_Logic Start Low Efficacy Check_Formulation Check Formulation Characteristics Start->Check_Formulation Check_Cellular_Response Check Cellular Response Start->Check_Cellular_Response Low_EE Low Encapsulation Efficiency? Check_Formulation->Low_EE Poor_Stability Poor Stability? Check_Formulation->Poor_Stability Incorrect_Size Incorrect Size/Charge? Check_Formulation->Incorrect_Size Low_Uptake Low Cellular Uptake? Check_Cellular_Response->Low_Uptake Rapid_Efflux Rapid Drug Efflux? Check_Cellular_Response->Rapid_Efflux Optimize_Loading Optimize Loading Method/Lipids Low_EE->Optimize_Loading Yes Modify_Composition Modify Composition/ Add Stabilizers Poor_Stability->Modify_Composition Yes Adjust_Extrusion Adjust Extrusion/ Surface Charge Incorrect_Size->Adjust_Extrusion Yes Add_Targeting_Ligand Add Targeting Ligand Low_Uptake->Add_Targeting_Ligand Yes Co-administer_Efflux_Inhibitor Co-administer with Efflux Pump Inhibitor Rapid_Efflux->Co-administer_Efflux_Inhibitor Yes

Caption: Logical troubleshooting flow for low this compound efficacy.

References

Validation & Comparative

Comparative Cytotoxicity of Alpinoid D and Other Diarylheptanoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Alpinoid D and other diarylheptanoids, supported by available experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate further investigation into the therapeutic potential of these natural compounds.

Introduction to Diarylheptanoids and this compound

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain.[1] These compounds, isolated from various plant species including Alpinia officinarum, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] this compound, a diarylheptanoid found in the rhizomes of Alpinia officinarum, has demonstrated cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.[2] This guide aims to provide a comparative overview of the cytotoxicity of this compound and related diarylheptanoids.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and other diarylheptanoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the available IC50 values for this compound and other selected diarylheptanoids.

It is important to note that the following data is compiled from multiple studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, treatment durations, and assay methodologies.

CompoundCell LineIC50 (µM)Source
This compound IMR-32 (Human Neuroblastoma)Not explicitly quantified in the provided search results, but noted to have a cytotoxic effect.[2]
Alpinin CMCF-7 (Human Breast Adenocarcinoma)Selective cytotoxicity observed[3][4][5]
T98G (Human Glioblastoma)Selective cytotoxicity observed[3][4][5]
Compound 6 (unnamed diarylheptanoid)HepG2 (Human Liver Carcinoma)8.46[3][4][5]
MCF-7 (Human Breast Adenocarcinoma)12.37[3][4][5]
T98G (Human Glioblastoma)22.68[3][4][5]
B16-F10 (Mouse Melanoma)Not specified[3][4]
Diarylheptanoid from A. officinarumHepG2 (Human Liver Carcinoma)6-10 µg/mL[1]
MCF-7 (Human Breast Adenocarcinoma)6-10 µg/mL[1]
SF-268 (Human Glioma)6-10 µg/mL[1]
(5S)-5-hydroxy-7-(3, 4-dihydroxyphenyl)-1-phenyl-3-heptanoneHepG2, MCF-7, SF-268No significant effect[6]
(5R)-5-hydroxy-7-(3-methoxy-4, 5-dihydroxyphenyl)-1-phenyl-3-heptanoneHepG2, MCF-7, SF-268No significant effect[6]
Unnamed known analog (Compound 4)HepG2, MCF-7, SF-268Moderate cytotoxicity[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of compounds like this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against compound concentration.

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more recent, streamlined alternative to the MTT assay.

  • Principle: In the presence of an electron coupling reagent (e.g., phenazine methosulfate), MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

  • Protocol:

    • Seed and treat cells with the test compound as described for the MTT assay.

    • At the end of the treatment period, add the combined MTS/electron coupling reagent solution directly to the culture wells.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader. No solubilization step is required.

    • Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Detection

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on a polyacrylamide gel (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a diarylheptanoid.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat with Diarylheptanoids (e.g., this compound) at various concentrations cell_seeding->treatment mts_assay MTS Assay treatment->mts_assay Incubate & measure absorbance western_blot Western Blot for Apoptosis Markers treatment->western_blot Lyse cells & extract proteins ic50 Calculate IC50 values mts_assay->ic50 protein_expression Analyze protein expression levels western_blot->protein_expression

Experimental workflow for cytotoxicity assessment.

Proposed Signaling Pathway for Diarylheptanoid-Induced Apoptosis

Based on existing literature for various diarylheptanoids, a generalized signaling pathway for apoptosis induction is proposed below. It is important to note that the specific molecular targets of this compound within this pathway require further investigation. Many diarylheptanoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway Diarylheptanoid Diarylheptanoid (e.g., this compound) Bax Bax Diarylheptanoid->Bax promotes Bcl2 Bcl-2 Diarylheptanoid->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

A Comparative Analysis of Cardamonin and Cisplatin Efficacy in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers

Introduction:

Neuroblastoma remains a significant challenge in pediatric oncology, necessitating the exploration of novel therapeutic agents. While cisplatin is a cornerstone of current chemotherapeutic regimens, its efficacy is often limited by toxicity and the development of resistance. This guide provides a comparative analysis of the anti-neuroblastoma effects of cisplatin and cardamonin. Cardamonin, a natural chalcone derived from plants of the Alpinia genus, has emerged as a promising candidate due to its selective cytotoxicity against cancer cells.

It is important to note that the initially requested comparison with "Alpinoid D" could not be conducted as there is no scientific literature available on the effects of a compound by that name on neuroblastoma cells. Therefore, we have substituted cardamonin, a well-researched compound from the same plant family, to provide a relevant and data-supported comparison.

This guide is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The following table summarizes the key quantitative data on the efficacy of cardamonin and cisplatin in neuroblastoma cell lines.

ParameterCardamoninCisplatinNeuroblastoma Cell Line
IC50 (µM) ~2.76[1]~32 - 50[2][3]SH-SY5Y
Apoptosis Induction Yes (selective)[4]Yes[5][6]SH-SY5Y, B50
Key Apoptotic Events Altered mitochondrial membrane potential, Caspase activation, PARP cleavage[1][4]DNA damage, Cytochrome c release, Caspase-8 and -12 activation, AIF-mediated death[5]SH-SY5Y, B50

Signaling Pathways

Cardamonin-Induced Apoptosis:

Cardamonin has been shown to selectively induce apoptosis in neuroblastoma cells through the intrinsic pathway. A key event is the disruption of the mitochondrial membrane potential, which leads to the activation of caspases and subsequent cleavage of substrates like PARP, ultimately resulting in programmed cell death[1][4].

G Cardamonin Cardamonin Mitochondria Mitochondria Cardamonin->Mitochondria disrupts membrane potential Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation PARP_Cleavage PARP_Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Cardamonin-induced apoptotic signaling pathway.

Cisplatin-Induced Apoptosis:

Cisplatin induces apoptosis through multiple pathways. Its primary mechanism involves binding to DNA, which causes damage and stalls replication[5]. This DNA damage can trigger the intrinsic apoptotic pathway, involving mitochondrial release of cytochrome c. Additionally, cisplatin can activate the extrinsic pathway through caspase-8 and induce endoplasmic reticulum stress, leading to caspase-12 activation. It can also trigger a caspase-independent pathway through the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus[5].

G Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage Mitochondria Mitochondria Cisplatin->Mitochondria ER_Stress ER_Stress Cisplatin->ER_Stress Caspase8_Activation Caspase8_Activation Cisplatin->Caspase8_Activation Extrinsic Pathway Intrinsic_Pathway Intrinsic_Pathway DNA_Damage->Intrinsic_Pathway Mitochondria->Intrinsic_Pathway AIF_Translocation AIF_Translocation Mitochondria->AIF_Translocation Caspase12_Activation Caspase12_Activation ER_Stress->Caspase12_Activation Apoptosis Apoptosis Caspase8_Activation->Apoptosis Caspase12_Activation->Apoptosis Intrinsic_Pathway->Apoptosis AIF_Translocation->Apoptosis Caspase-independent

Cisplatin-induced apoptotic signaling pathways.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on neuroblastoma cells.

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight[7].

  • Treatment: Cells are treated with various concentrations of cardamonin or cisplatin for a specified duration (e.g., 24, 48, 72 hours)[1].

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 2-4 hours at 37°C[1].

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO)[1].

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control[7].

G A Seed SH-SY5Y cells in 96-well plate B Treat with Cardamonin or Cisplatin A->B C Incubate with MTT solution B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E

Experimental workflow for MTT cell viability assay.

2. Apoptosis Detection by Western Blot

This method is used to detect key proteins involved in the apoptotic cascade.

  • Cell Lysis: After treatment with cardamonin or cisplatin, cells are harvested and lysed using a suitable lysis buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, and cytochrome c overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This technique quantifies the percentage of apoptotic and necrotic cells.

  • Cell Harvesting: Both adherent and floating cells are collected after treatment.

  • Cell Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Both cardamonin and cisplatin demonstrate efficacy in inducing apoptosis in neuroblastoma cells, albeit through distinct mechanisms. Cardamonin appears to act selectively through the intrinsic mitochondrial pathway, offering a potential advantage in reducing off-target toxicity. Cisplatin, a broader-acting agent, induces cell death through multiple pathways initiated by DNA damage. The lower IC50 value of cardamonin suggests a higher potency in the tested cell line. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of cardamonin as a standalone or combination therapy for neuroblastoma. This guide provides a foundational understanding for researchers to design and interpret future studies in this critical area of cancer research.

References

Validating the Molecular Targets of Alpinoid D in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpinoid D, a diarylheptanoid compound isolated from the rhizomes of Alpinia officinarum, has emerged as a potential anticancer agent. Preliminary studies have indicated its cytotoxic effects against cancer cell lines. However, the precise molecular targets and mechanisms of action remain to be fully elucidated. This guide provides a framework for validating the putative molecular targets of this compound in cancer cells. Due to the limited specific data on this compound, this guide draws comparisons with structurally related diarylheptanoids from Alpinia officinarum and other well-characterized inhibitors of relevant signaling pathways.

Putative Molecular Targets and Signaling Pathways

Based on studies of related diarylheptanoids from Alpinia officinarum, this compound is hypothesized to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary putative targets lie within the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several diarylheptanoids from Alpinia officinarum have been shown to modulate this pathway. For instance, one diarylheptanoid was found to ameliorate insulin resistance by regulating PI3K/Akt signaling in HepG2 cells[1]. Another study on a dimeric diarylheptanoid from the same plant demonstrated its neuroprotective effects through the activation of the PI3K/AKT/mTOR signaling pathway[2]. This suggests that this compound may similarly interact with components of this pathway to induce anticancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AlpinoidD This compound (putative) AlpinoidD->PI3K Inhibits? AlpinoidD->Akt Inhibits? MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation AlpinoidD This compound (putative) AlpinoidD->Raf Inhibits? AlpinoidD->MEK Inhibits? NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear) NFkB->NFkB_active Translocates to Nucleus GeneExpression Target Gene Expression (Anti-apoptotic, Inflammatory) NFkB_active->GeneExpression Promotes AlpinoidD This compound (putative) AlpinoidD->IKK Inhibits? Experimental_Workflow start Start: This compound cytotoxicity Cytotoxicity Assays (MTT, SRB) start->cytotoxicity target_engagement Target Engagement (CETSA) cytotoxicity->target_engagement If cytotoxic pathway_analysis Pathway Analysis (Western Blot, Kinase Assays) target_engagement->pathway_analysis Confirm target binding cellular_effects Cellular Effects (Apoptosis, Cell Cycle) pathway_analysis->cellular_effects Elucidate mechanism validation Target Validation cellular_effects->validation

References

Structure-Activity Relationship of Alpinoid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal study by Reddy and colleagues in 2012 systematically synthesized and evaluated a series of Alpinoid C analogs, shedding light on the impact of structural alterations on their biological activity. This guide synthesizes these findings, presenting a comparative analysis of the cytotoxic effects of these compounds and detailing the experimental methodologies employed.

Comparative Cytotoxic Activity of Alpinoid C Analogs

The anti-proliferative activity of Alpinoid C and its synthetic analogs was assessed against a panel of human cancer cell lines, including U-937 (leukemia), THP-1 (leukemia), COLO-205 (colon), and HepG2 (hepatocellular carcinoma), as well as the mouse melanoma cell line B16-F10. The results, summarized as IC50 values (the concentration required to inhibit 50% of cell growth), are presented in the table below.

CompoundU-937THP-1COLO-205HepG2B16-F10
Alpinoid C (1) >100>100>100>100>100
Analog 2 >100>100>100>100>100
Analog 3 25.467.5311.1245.1241.12
Analog 4 51.2132.267.2168.4071.20

Data sourced from Reddy et al., 2012.[1][2][3]

The data clearly indicates that analogs 3 and 4 exhibit significantly enhanced cytotoxic activity compared to the parent compound, Alpinoid C, and analog 2.[1][2][3] Notably, analog 3 demonstrated the most potent activity against the THP-1 leukemia cell line (IC50 = 7.53 µM), while analog 4 was most effective against the COLO-205 colon cancer cell line (IC50 = 7.21 µM).[1][2][3] These findings underscore the critical role of specific structural modifications in modulating the anticancer properties of the Alpinoid scaffold.

Experimental Protocols

The synthesis and evaluation of the Alpinoid C analogs involved a series of key chemical reactions and a standardized cytotoxicity assay.

Synthesis of Alpinoid C Analogs

The synthetic route for Alpinoid C and its analogs employed three key reactions:

  • Wittig Olefination: This reaction is a widely used method for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides (Wittig reagents). In the synthesis of Alpinoid C analogs, this step is crucial for constructing the heptene chain. The general procedure involves the reaction of an appropriate aldehyde or ketone with a triphenyl phosphonium ylide. The ylide is typically prepared by treating a phosphonium salt with a strong base.

  • Sharpless Asymmetric Epoxidation: This enantioselective reaction is used to introduce an epoxide functional group into an allylic alcohol with a high degree of stereocontrol. The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. The chirality of the resulting epoxide is determined by the chirality of the DET used.

  • Grubbs Cross-Metathesis: This powerful olefin metathesis reaction allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different olefin substrates. A ruthenium-based Grubbs' catalyst is employed to facilitate this transformation. This reaction is instrumental in coupling different fragments to assemble the final diarylheptanoid structure.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Alpinoid C analogs and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan formation.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from the synthesis of analogs to the evaluation of their biological activity and subsequent analysis.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Lead Compound (Alpinoid C) Modification Structural Modification Start->Modification Design Analogs Library of Analogs Modification->Analogs Synthesize Assay Cytotoxicity Assay (e.g., MTT) Analogs->Assay Screening Data Quantitative Data (IC50 values) Assay->Data Measurement SAR Structure-Activity Relationship Data->SAR Analyze Conclusion Identify Key Structural Features SAR->Conclusion Derive Conclusion->Modification Optimize Lead

Caption: Workflow for a typical structure-activity relationship (SAR) study.

References

A Comparative Bioactivity Analysis: Natural Alpinoid D and the Promise of Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpinoid D, a diarylheptanoid isolated from the rhizomes of Alpinia officinarum Hance, has garnered interest for its cytotoxic properties.[1][2][3] This guide provides a comparative analysis of the known bioactivity of natural this compound and explores the potential of synthetic chemistry to produce this and related compounds, offering a perspective on future research and development. While a direct comparative study between natural and synthetic this compound is not yet possible due to the absence of a reported total synthesis for this specific compound, this guide leverages data on closely related synthetic diarylheptanoids to illuminate the possibilities that synthetic access could unlock.

Bioactivity of Natural this compound

Natural this compound has been primarily investigated for its cytotoxic effects. The compound has demonstrated the ability to inhibit the growth of human cancer cell lines, highlighting its potential as a lead for anticancer drug discovery.

Table 1: Summary of Quantitative Bioactivity Data for Natural this compound
BioactivityCell LineMeasurementResultReference
CytotoxicityIMR-32 (Human Neuroblastoma)IC₅₀Data not yet quantified--INVALID-LINK--

Note: While the cytotoxic effect has been reported, specific IC₅₀ values for this compound are not consistently available in the public domain. Further studies are required for detailed quantitative analysis.

The Synthetic Horizon: Learning from Related Diarylheptanoids

While a dedicated synthesis for this compound has not been published, the successful synthesis of other bioactive diarylheptanoids from Alpinia officinarum provides a roadmap for its potential chemical production.[4][5][6] The synthesis of these related compounds is significant as it opens avenues for:

  • Scalable Production: Overcoming the limitations of natural abundance and extraction yields.

  • Structural Analogue Development: Enabling the creation of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Providing pure, well-characterized material for in-depth biological investigations.

For instance, an efficient synthesis of enantiomers of a β-hydroxyketone and an α,β-unsaturated ketone, both diarylheptanoids from Alpinia officinarum, has been developed starting from eugenol.[4][5] One of these synthetic compounds demonstrated superior antiproliferative effects against the human breast adenocarcinoma cell line MCF-7.[4][5]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioassays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7][8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., natural or synthetic this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Assay in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is used to quantify nitrite (a stable product of NO) in the cell culture supernatant.[9][10][11][12][13]

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.[14][15][16][17]

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the potential mechanism of action, the following diagrams are presented.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed Cells (96-well plate) adhesion Overnight Incubation (Adhesion) seeding->adhesion treatment Add Test Compound (e.g., this compound) adhesion->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate (2-4h) (Formazan Formation) mtt_add->formazan solubilize Add Solubilizer formazan->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Alpinoid_D This compound (Hypothesized) Alpinoid_D->IKK Inhibits? Alpinoid_D->NFkB Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway inhibition by this compound.

Conclusion

Natural this compound from Alpinia officinarum demonstrates notable cytotoxic activity, positioning it as a compound of interest for further oncological research. While the absence of a total synthesis of this compound currently prevents a direct comparison with a synthetic counterpart, the successful synthesis of related diarylheptanoids underscores the feasibility and importance of developing such a route. Synthetic chemistry holds the key to unlocking the full therapeutic potential of this compound and its analogues by enabling detailed structure-activity relationship studies, optimization of bioactivity, and a sustainable supply for preclinical and clinical development. Future research should prioritize the total synthesis of this compound to facilitate a direct and comprehensive comparative bioactivity analysis.

References

Unveiling the Cellular Target of Alpinoid D: A Comparative Guide to Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, identifying the specific molecular target of a bioactive compound is a critical step. Alpinoid D, a diarylheptanoid isolated from the rhizomes of Alpinia officinarum, has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.[1] However, its precise molecular target remains to be elucidated. This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as a powerful tool to identify and validate the molecular target of this compound. Furthermore, it presents a comparative analysis of alternative biophysical assays for confirming target engagement, supported by detailed experimental protocols and data presentation.

Identifying the Target of this compound with Proteome-Wide CETSA

When the molecular target of a compound is unknown, a proteome-wide CETSA approach, often coupled with mass spectrometry (CETSA-MS), can be employed.[2][3][4] This unbiased method allows for the simultaneous assessment of thermal stability changes across thousands of proteins in a cellular context upon compound treatment.[5][6][7]

A hypothetical workflow for identifying the molecular target of this compound using CETSA-MS is depicted below.

CETSA-MS Workflow for this compound Target Identification cluster_sample_prep Sample Preparation cluster_cetsa CETSA cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., IMR-32 neuroblastoma cells) treatment 2. Treatment Treat cells with this compound or Vehicle (DMSO) cell_culture->treatment heating 3. Heating Heat treated cells across a temperature gradient treatment->heating lysis 4. Cell Lysis Lyse cells to release soluble proteins heating->lysis separation 5. Separation Separate soluble proteins from aggregated proteins by centrifugation lysis->separation protein_prep 6. Protein Preparation Prepare soluble fractions for mass spectrometry separation->protein_prep ms_analysis 7. Mass Spectrometry Perform quantitative proteomic analysis (e.g., TMT-labeling and LC-MS/MS) protein_prep->ms_analysis data_analysis 8. Data Analysis Identify proteins with increased thermal stability in this compound-treated samples ms_analysis->data_analysis

Caption: CETSA-MS workflow for the de novo identification of this compound's molecular target.

Experimental Protocol: Proteome-Wide CETSA (CETSA-MS)
  • Cell Culture and Treatment: Culture a human cancer cell line (e.g., IMR-32) to ~80% confluency. Treat the cells with a predetermined concentration of this compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Preparation for Mass Spectrometry: Carefully collect the supernatants containing the soluble proteins. Determine the protein concentration of each sample. Prepare the samples for mass spectrometry analysis, which may include reduction, alkylation, and tryptic digestion, followed by isobaric labeling (e.g., TMT).

  • LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Analyze the mass spectrometry data to determine the relative abundance of each protein at each temperature point in both the this compound-treated and vehicle-treated samples. Proteins that exhibit a significant shift to higher melting temperatures in the presence of this compound are considered potential targets.

Confirming Target Engagement with Targeted CETSA

Following the identification of a putative target from the CETSA-MS screen, a targeted CETSA experiment is performed to validate the interaction. For this guide, we will hypothesize that the proteome-wide screen identified Heat Shock Protein 90 (HSP90) as a primary target of this compound, a plausible candidate given its role in stabilizing numerous oncoproteins.

The workflow for a targeted CETSA experiment, typically analyzed by Western blotting, is outlined below.

Targeted CETSA Workflow for this compound Target Validation cluster_sample_prep Sample Preparation cluster_cetsa CETSA cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with this compound / Vehicle cell_culture->treatment heating 3. Temperature Gradient Heating treatment->heating lysis 4. Cell Lysis heating->lysis separation 5. Separation of Soluble Fraction lysis->separation sds_page 6. SDS-PAGE separation->sds_page western_blot 7. Western Blotting for HSP90 sds_page->western_blot quantification 8. Densitometry and Data Analysis western_blot->quantification

Caption: Targeted CETSA workflow to validate the engagement of this compound with HSP90.

Experimental Protocol: Targeted CETSA (Western Blot)
  • Cell Culture and Treatment: As described in the CETSA-MS protocol.

  • Heating, Lysis, and Separation: As described in the CETSA-MS protocol.

  • SDS-PAGE and Western Blotting: Denature the protein samples from the soluble fractions and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the putative target protein (e.g., anti-HSP90). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).[9] Plot the normalized intensities against temperature to generate melting curves. A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle-treated samples confirms target engagement.

Hypothetical Signaling Pathway of this compound's Target

HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. By binding to and inhibiting HSP90, this compound could destabilize these client proteins, leading to their degradation and subsequent anticancer effects. A simplified hypothetical signaling pathway is illustrated below.

Hypothetical Signaling Pathway of this compound Action Alpinoid_D This compound HSP90 HSP90 Alpinoid_D->HSP90 inhibition Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins stabilization Degradation Proteasomal Degradation HSP90->Degradation Client_Proteins->Degradation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation promotes

Caption: this compound inhibits HSP90, leading to the degradation of oncogenic client proteins.

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful technique, other biophysical methods can also be used to confirm and quantify target engagement. A comparison of CETSA with other common assays is provided below.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization of the target protein.[2][10]Change in refractive index upon ligand binding to an immobilized target.[1][11][12]Measurement of heat released or absorbed during binding.[13][14]Ligand-induced protection of the target protein from proteolysis.
Sample Type Cell lysates, intact cells, tissues.Purified proteins.Purified proteins in solution.Cell lysates, purified proteins.
Label Requirement Label-free.[6]Label-free.[1][13]Label-free.[13][14]Label-free.
Throughput Low to high, depending on the detection method (WB vs. MS).High.[11]Low to medium.Low to medium.
Information Obtained Target engagement, apparent melting temperature (Tm).Binding affinity (KD), kinetics (kon, koff).[12][13]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[13][14]Target engagement.
Key Advantage Measures target engagement in a physiological cellular context.[2]Real-time kinetic data.[1][11]Provides a complete thermodynamic profile of the interaction.Does not rely on thermal stability changes.
Key Limitation Not all ligand binding events result in a thermal shift.Requires immobilization of one binding partner, which may affect its conformation.Requires large amounts of purified protein.Requires careful optimization of protease digestion.

Hypothetical CETSA Data for this compound

The following table summarizes hypothetical results from a targeted CETSA experiment to confirm the engagement of this compound with HSP90.

Temperature (°C)Vehicle (DMSO) - % Soluble HSP90This compound (10 µM) - % Soluble HSP90
42100100
469598
508592
5450 (Tm)80
582050 (Tm)
62525
66<110

These hypothetical data illustrate a clear thermal stabilization of HSP90 in the presence of this compound, with the melting temperature (Tm) shifting from 54°C to 58°C, providing strong evidence for direct target engagement in a cellular context.

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for both the initial identification and subsequent validation of the molecular target of bioactive compounds like this compound.[2][5][10] Its ability to be performed in intact cells offers a significant advantage over in vitro assays that use purified proteins.[7] While alternative techniques such as SPR, ITC, and DARTS provide valuable complementary information, particularly regarding binding kinetics and thermodynamics, CETSA stands out for its capacity to confirm target engagement within the complex milieu of the cell.[13] The strategic application of these methods will be instrumental in elucidating the mechanism of action of this compound and advancing its development as a potential therapeutic agent.

References

A Comparative Analysis of Alpinoid Compounds and Curcumin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, natural compounds are a significant source of novel therapeutic agents. This guide provides a detailed comparative study of two such promising candidates: Alpinoid compounds, represented by the closely related Alpinetin and an Alpinoid C analog, and the well-researched curcumin. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms of action, efficacy, and the experimental evidence supporting their potential as anticancer agents.

Introduction

Both Alpinoid compounds, derived from plants of the Alpinia genus, and curcumin, the active component of turmeric (Curcuma longa), have garnered considerable attention for their pleiotropic effects on cancer cells. They are known to interfere with multiple signaling pathways, inhibit cell proliferation, and induce apoptosis. However, their specific mechanisms and potency can vary, making a direct comparison essential for future research and development.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for an Alpinoid C analog (DPHP) and curcumin across various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.

Table 1: IC50 Values of Alpinoid C Analog (DPHP) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
COLO205Colon Cancer7.01 ± 0.62
A549Lung Cancer20.03 ± 3.11
NCM460 (Normal)Colon Epithelial55.6 ± 4.02

Data sourced from a study on an Alpinoid C analog, (S, E)-1-(3, 4 dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP)[1].

Table 2: IC50 Values of Curcumin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer3.36[2]
HCT-116Colorectal Cancer10.26 - 13.31[3]
SW480Colorectal Cancer10.26 - 13.31[3]
HT-29Colorectal Cancer10.26 - 13.31[3]
MCF-7Breast Cancer~75[4]
MDA-MB-231Breast Cancer~25[4]
A549Lung Cancer11.2[4]
H1299Lung Cancer6.03[4]
U251Glioblastoma75.28[4]

Note: IC50 values for curcumin can vary significantly based on the specific experimental conditions.

Mechanisms of Action: A Comparative Overview

Both Alpinoid compounds and curcumin exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.

Alpinoid Compounds (Alpinetin and Alpinoid C Analog)

The available research on Alpinetin and an Alpinoid C analog (DPHP) points to the induction of apoptosis via the intrinsic mitochondrial pathway. Key molecular events include:

  • Induction of Apoptosis: DPHP treatment in COLO205 colon cancer cells led to classic apoptotic features such as cell shrinkage, membrane blebbing, and chromatin condensation[1].

  • Mitochondrial Disruption: A decrease in mitochondrial membrane potential, an increased Bax/Bcl2 ratio, and the release of cytochrome c were observed, indicating the involvement of the mitochondrial apoptotic pathway[1].

  • Caspase Activation: Activation of caspase-9 and caspase-3/7, key executioners of apoptosis, was also noted[1].

  • Inhibition of Angiogenesis: The Alpinoid C analog DPHP was found to inhibit the hypoxia-induced VEGF downstream signaling pathway, suggesting anti-angiogenic properties[1].

Curcumin

Curcumin's anticancer mechanisms are more extensively studied and are known to be multi-targeted. Curcumin has been shown to modulate numerous signaling pathways, including:

  • NF-κB Pathway: Curcumin is a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation[5].

  • STAT3 Pathway: It also inhibits the STAT3 signaling pathway, which is constitutively active in many cancers and promotes tumor growth and progression[5].

  • PI3K/Akt/mTOR Pathway: Curcumin has been shown to suppress the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival[6][7].

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, often dysregulated in cancers, is another target of curcumin[7][8].

  • MAPK Pathway: Curcumin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis[1][9].

  • Induction of Apoptosis: Similar to Alpinoid compounds, curcumin induces apoptosis through both intrinsic and extrinsic pathways, involving caspase activation and regulation of Bcl-2 family proteins[1][8].

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these compounds with cellular machinery, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing anticancer activity.

G cluster_Alpinoid Alpinoid C Analog (DPHP) Signaling DPHP Alpinoid C Analog (DPHP) Mito Mitochondrial Dysfunction DPHP->Mito VEGF_Inhibition VEGF Pathway Inhibition DPHP->VEGF_Inhibition BaxBcl2 Increased Bax/Bcl2 Ratio Mito->BaxBcl2 CytC Cytochrome c Release BaxBcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis_A Apoptosis Casp37->Apoptosis_A Angiogenesis_Inhibition Angiogenesis Inhibition VEGF_Inhibition->Angiogenesis_Inhibition

Fig. 1: Alpinoid C Analog (DPHP) Signaling Pathway

G cluster_Curcumin Curcumin Signaling Pathways Curcumin Curcumin NFkB NF-κB Curcumin->NFkB STAT3 STAT3 Curcumin->STAT3 PI3K_Akt PI3K/Akt/mTOR Curcumin->PI3K_Akt Wnt Wnt/β-catenin Curcumin->Wnt MAPK MAPK Curcumin->MAPK Apoptosis_C Apoptosis Curcumin->Apoptosis_C Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival STAT3->Proliferation STAT3->Survival PI3K_Akt->Proliferation PI3K_Akt->Survival Wnt->Proliferation MAPK->Proliferation

Fig. 2: Curcumin's Multi-Targeted Signaling Pathways

G cluster_Workflow Experimental Workflow for Anticancer Activity start Cancer Cell Culture treatment Treatment with Alpinoid Compound or Curcumin start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis western Western Blot Analysis (for protein expression) incubation->western ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Analysis western->pathway

Fig. 3: General Experimental Workflow

Experimental Protocols

A detailed understanding of the methodologies is crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the cited studies.

Cell Culture and Viability Assays
  • Cell Lines: Human cancer cell lines (e.g., COLO205, A549, HeLa, MCF-7) and normal cell lines (e.g., NCM460) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates, treated with varying concentrations of the test compound, and incubated. MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 value.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which stains the nucleus of cells with compromised membranes).

  • DAPI Staining: A fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, under a fluorescence microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a sample. Cell lysates are prepared from treated and untreated cells, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, proteins from various signaling pathways). Secondary antibodies conjugated to an enzyme are then used for detection.

Conclusion

This comparative guide highlights that both Alpinoid compounds and curcumin are promising natural products for cancer therapy. The Alpinoid C analog DPHP demonstrates potent and selective cytotoxicity against colon cancer cells, primarily through the induction of mitochondria-mediated apoptosis and inhibition of angiogenesis. Curcumin, on the other hand, exhibits a broader range of action, targeting multiple critical signaling pathways that are often dysregulated in cancer.

While the body of research on curcumin is vast, the data on specific Alpinoid compounds like "Alpinoid D" is limited. The findings for the Alpinoid C analog and Alpinetin suggest that further investigation into other members of the Alpinoid family is warranted. Future research should focus on direct comparative studies under standardized conditions to elucidate the relative potency and therapeutic potential of these compounds. Moreover, in vivo studies are essential to validate the in vitro findings and to assess the bioavailability and efficacy of these natural products in a more complex biological system. The multi-targeted nature of both Alpinoid compounds and curcumin suggests their potential use in combination therapies to overcome drug resistance and enhance treatment efficacy.

References

Safety Operating Guide

Proper Disposal of Alpinoid D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Alpinoid D, a diarylheptanoid used in research. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, this guide synthesizes general best practices for the disposal of similar research-grade chemical compounds.

Understanding this compound:

This compound is a natural product isolated from the rhizomes of Alpinia officinarum. It is identified by the CAS Number 1041740-13-9.[1][2][3][4] Its chemical name is 2-methoxy-4-{[5-(2-phenylethyl)furan-2-yl]methyl}phenol. In research, this compound has been investigated for its biological activities, including cytotoxic effects against certain cancer cell lines. Given its potential biological activity, it should be handled and disposed of with care.

PropertyInformation
Chemical Name 2-methoxy-4-{[5-(2-phenylethyl)furan-2-yl]methyl}phenol
CAS Number 1041740-13-9[1][2][3][4]
Synonyms This compound, 3,6-furan-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenylheptane[1]
Chemical Class Diarylheptanoid
Known Biological Effects Cytotoxic against IMR-32 human neuroblastoma cell line[3]

Step-by-Step Disposal Procedures:

The following procedures are based on general guidelines for the disposal of laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE to minimize exposure:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid this compound waste, contaminated materials (e.g., weighing paper, pipette tips), and non-reusable contaminated PPE into a clearly labeled, sealed container.

    • The container should be designated for "Hazardous Chemical Waste" or as specified by your institution's EHS guidelines.

  • Liquid Waste:

    • If this compound is in a solvent, do not dispose of it down the drain.

    • Collect the liquid waste in a compatible, leak-proof container with a secure cap.

    • The container must be clearly labeled with the full chemical name ("this compound"), the solvent used, and the approximate concentration.

    • Affix a "Hazardous Waste" label to the container.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and properly ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible chemicals.

4. Final Disposal:

  • Contact a Certified Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS department will have established procedures and contracts for this service.

  • Provide Complete Information: When arranging for pickup, provide the waste disposal service with all available information about the waste, including the chemical name, CAS number, and any known hazards.

  • Follow Institutional Protocols: Adhere strictly to your institution's protocols for waste pickup, including any required paperwork or manifesting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

AlpinoidD_Disposal_Workflow This compound Disposal Workflow start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Physical Form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (In Solution) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container for Hazardous Solid Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container for Hazardous Liquid Waste liquid_waste->collect_liquid ppe->assess_form label_solid Label: 'this compound', 'Hazardous Waste' collect_solid->label_solid label_liquid Label: 'this compound', Solvent, Concentration, 'Hazardous Waste' collect_liquid->label_liquid store_waste Store in Designated Satellite Accumulation Area label_solid->store_waste label_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup by Certified Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific safety and disposal protocols established by your institution and comply with all applicable regulations. The absence of a detailed, publicly available SDS for this compound underscores the importance of treating it as a potentially hazardous substance and exercising caution in its handling and disposal.

References

Personal protective equipment for handling Alpinoid D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Alpinoid D. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times.
Hand Protection Protective GlovesUse appropriate chemical-resistant gloves.
Body Protection Laboratory CoatA standard lab coat is required.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent contamination and ensure the stability of this compound.

AspectProcedure
Handling Use personal protective equipment as specified.
Storage Store in a well-ventilated place. Keep the container tightly closed.

Emergency and Disposal Procedures

In case of an emergency or when disposing of this compound, follow these established procedures to mitigate risks.

Procedure TypeSteps
Emergency Procedures In case of accidental exposure or spill, refer to the product's Safety Data Sheet (SDS) for detailed first aid and cleanup measures.
Disposal Considerations Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Glasses - Protective Gloves - Lab Coat A->B C Weigh/measure this compound in a ventilated area B->C D Perform experimental procedures C->D E Decontaminate work surfaces D->E F Dispose of waste in accordance with regulations E->F G Remove and properly store or dispose of PPE F->G

Caption: Standard workflow for handling this compound.

Disposal Decision Pathway

This diagram illustrates the logical steps for the appropriate disposal of this compound waste.

G start Start: this compound Waste check_regs Consult Local, Regional, National & International Disposal Regulations start->check_regs hazardous Is it classified as hazardous waste? check_regs->hazardous dispose_hazardous Dispose through a licensed hazardous waste disposal company hazardous->dispose_hazardous Yes dispose_non_hazardous Dispose in accordance with standard laboratory non-hazardous chemical waste procedures hazardous->dispose_non_hazardous No

Caption: Decision pathway for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alpinoid D
Reactant of Route 2
Reactant of Route 2
Alpinoid D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.